molecular formula C8H15N3 B048747 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine CAS No. 118430-73-2

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B048747
CAS No.: 118430-73-2
M. Wt: 153.22 g/mol
InChI Key: XSCDSAMVQLKDNI-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine is a high-purity, substituted pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a versatile and crucial synthetic intermediate for the construction of more complex heterocyclic scaffolds and targeted bioactive molecules. The structure features a sterically hindered tert-butyl group and an electron-rich amine functionality at the 5-position, making it a valuable precursor for the development of potential pharmaceutical candidates, particularly in the areas of kinase inhibition and GPCR-targeted therapeutics. Researchers utilize this compound to explore structure-activity relationships (SAR) by incorporating the pyrazole core into larger molecular architectures. Its mechanism of action, when incorporated into final target compounds, often involves specific molecular recognition events, such as hydrogen bonding via the amine group and hydrophobic interactions facilitated by the tert-butyl substituent, enabling selective binding to enzymatic active sites or protein pockets. This amine is strictly intended for laboratory research applications to advance the discovery of new chemical entities and biological probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-methylpyrazol-3-amine
Source PubChem
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InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCDSAMVQLKDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370658
Record name 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118430-73-2
Record name 3-(1,1-Dimethylethyl)-1-methyl-1H-pyrazol-5-amine
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Record name 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
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Record name 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to a lack of publicly available experimental data.

PropertyValueSource
Molecular Formula C₈H₁₅N₃--INVALID-LINK--[1]
Molecular Weight 153.23 g/mol --INVALID-LINK--[1]
CAS Number 118430-73-2--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[2]
Melting Point Not explicitly reported for this isomer. A related isomer, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has a melting point of 65.0-69.0 °C. The melting point of a derivative, 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, is 89-93 °C.[2]N/A
Boiling Point (Predicted) 258.9 ± 25.0 °C at 760 mmHgPredicted
Water Solubility (Predicted) LogS: -2.13Predicted
pKa (Predicted) 5.35 ± 0.10 (most basic)Predicted
LogP (Predicted) 1.89 ± 0.28Predicted

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a hydrazine with a nitrile derivative. The following protocol is adapted from the synthesis of the isomeric compound, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, and is expected to yield the desired product with minor modifications.[3]

Materials:

  • tert-Butylhydrazine hydrochloride

  • Sodium hydroxide (2 M solution)

  • 3-Aminocrotononitrile

  • Deionized water

  • Dry ice/acetone bath

  • Ice-water bath

  • Nitrogen gas supply

  • Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, thermocouple, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar and placed in a heating mantle.

  • The flask is charged with tert-butylhydrazine hydrochloride (1.0 eq).

  • A 2 M aqueous solution of sodium hydroxide (1.0 eq) is added, and the mixture is stirred at ambient temperature until a complete solution is formed.

  • 3-Aminocrotononitrile (1.0 eq) is then added to the flask.

  • The flask is fitted with a reflux condenser under a nitrogen atmosphere.

  • The reaction mixture is heated to 90 °C with vigorous stirring for approximately 22 hours.

  • After 22 hours, the biphasic mixture is cooled to approximately 57 °C.

  • Crystallization is induced by introducing seed crystals, which can be prepared by freezing a small aliquot of the reaction mixture in a dry ice/acetone bath and then allowing it to slowly warm to form a slurry.

  • Once crystallization begins, the heating is discontinued, and the mixture is allowed to cool to ambient temperature with continued vigorous stirring.

  • The slurry is then cooled further in an ice-water bath for one hour.

  • The solid product is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound.

Determination of Physicochemical Properties

Standard methodologies for the experimental determination of the key physicochemical properties are outlined below.

Melting Point Determination:

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point Determination:

For solids with a boiling point that can be reached without decomposition, distillation can be employed. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

Solubility Determination:

The aqueous solubility can be determined by adding an excess amount of the solid compound to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

LogP Determination (Shake-Flask Method):

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactant1 tert-Butylhydrazine Hydrochloride Reaction Cyclization Reaction (90 °C, 22 h) Reactant1->Reaction Reactant2 3-Aminocrotononitrile Reactant2->Reaction Base Sodium Hydroxide Base->Reaction Cooling Cooling & Seeding Reaction->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product 3-tert-Butyl-1-methyl- 1H-pyrazol-5-amine Drying->Product

References

In-Depth Technical Guide: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 118430-73-2

Chemical Structure:

Chemical structure of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

This compound is a substituted pyrazole that serves as a versatile building block in organic synthesis. Its structural features, particularly the presence of a reactive amine group and the steric bulk of the tert-butyl group, make it a valuable precursor for the development of targeted therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and one of its derivatives is presented below.

PropertyValueReference
Molecular Formula C₈H₁₅N₃Thermo Fisher Scientific
Molecular Weight 153.23 g/mol Thermo Fisher Scientific
Appearance White to Brown powder/crystalTokyo Chemical Industry Co., Ltd.
Melting Point of a Derivative 116–117 °C (for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide)MDPI
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. The following table summarizes key spectroscopic information for a representative derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Spectroscopic DataChemical Shift (δ ppm) / Wavenumber (cm⁻¹)Reference
¹H NMR (400 MHz, CDCl₃) 1.24 (s, 9H, t-Bu), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4)MDPI
¹³C NMR (100 MHz, CDCl₃) 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 160.9 (Cq, C-3)MDPI
FTIR-ATR (cm⁻¹) 2957 (C-H), 1595 (C=N), 1527 (C=C)MDPI

Role in Drug Discovery and Development

While direct biological activity of this compound is not extensively documented, its primary significance lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with the hinge region of protein kinases.

Synthesis of a p38 MAPK Inhibitor

The following diagram illustrates the synthetic utility of this compound as a starting material for a p38 MAP kinase inhibitor. This demonstrates its practical application in the development of targeted therapeutics.

G Synthesis of a p38 MAPK Inhibitor A This compound C N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide (p38 MAPK Inhibitor Precursor) A->C Sulfonamidation (Triethylamine, Acetonitrile) B 4-Methylbenzenesulfonyl chloride B->C D Further Elaboration C->D Chemical Modification E Potent and Selective p38 MAPK Inhibitor D->E Final Synthesis Step G p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β)->Receptor MAP3K MAP3K Receptor->MAP3K Activates MKK3/6 MKK3/6 MAP3K->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates MK2/3 MK2/3 p38 MAPK->MK2/3 Phosphorylates Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) p38 MAPK->Transcription Factors (e.g., AP-1, NF-κB) Phosphorylates MK2/3->Transcription Factors (e.g., AP-1, NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression Regulates Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Production of Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 MAPK Inhibits

literature review on substituted 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted 5-Aminopyrazoles: Synthesis, Medicinal Applications, and Experimental Protocols

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its unique structural features allow for extensive functionalization, leading to the development of potent agents targeting various biological pathways. These compounds have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] Notably, substituted 5-aminopyrazoles have emerged as a privileged class of kinase inhibitors, with specific derivatives showing high efficacy against targets such as p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).[4][5] This technical guide provides a comprehensive review of the synthesis, biological activities, and key experimental methodologies related to substituted 5-aminopyrazoles, aimed at researchers and professionals in drug development.

Synthesis of Substituted 5-Aminopyrazoles

The synthesis of the 5-aminopyrazole core is highly adaptable, with several established methods. The most versatile and widely used approach involves the condensation of β-ketonitriles with substituted hydrazines.[1] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.[1]

Another common strategy employs malononitrile and its derivatives, which react readily with hydrazines to produce 3,5-diaminopyrazoles. Furthermore, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing these scaffolds, often with excellent yields and high regioselectivity.[6][7]

Caption: General workflow for the synthesis of 5-aminopyrazoles.

The 5-aminopyrazole core is not just a pharmacophore itself but also a critical precursor for creating more complex fused heterocyclic systems. Its polyfunctional nature, with multiple nucleophilic sites, allows it to be a versatile starting material for compounds like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, all of which are significant in drug discovery.[8][9]

G core 5-Aminopyrazole Core p_pyridine p_pyridine core->p_pyridine Cyclization p_pyrimidine1 p_pyrimidine1 core->p_pyrimidine1 Condensation p_pyrimidine2 p_pyrimidine2 core->p_pyrimidine2 Annulation p_triazine p_triazine core->p_triazine Reaction

Caption: 5-Aminopyrazole as a versatile precursor for fused systems.

Applications in Medicinal Chemistry: Kinase Inhibition

A primary application of substituted 5-aminopyrazoles in drug development is their function as kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key player in the inflammatory response, regulating the production of cytokines like TNF-α and IL-1.[10] Substituted 5-aminopyrazoles have been successfully developed as potent and selective inhibitors of p38α MAPK.[11][12] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its activation and halting the downstream signaling cascade that leads to inflammation.[10] The development of these inhibitors represents a significant strategy for treating inflammatory diseases.[11][12]

G cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects stimuli Stress / Cytokines (e.g., UV, LPS, TNF-α) map3k MAP3K (TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates mapkapk2 MAPKAPK-2 p38->mapkapk2 activates transcription Transcription Factors (ATF-2, MEF-2) p38->transcription activates inflammation Inflammatory Response (TNF-α, IL-1 production) mapkapk2->inflammation transcription->inflammation inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

Quantitative Biological Data

The potency of 5-aminopyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various targets. The tables below summarize representative data from the literature.

Table 1: Anticancer and Cytotoxic Activity

CompoundCell LineActivityIC₅₀ (µM)Reference
P1 HepG2, MCF-7Antiproliferative22.7 - 40.75[13]
P2 HepG2, MCF-7Antiproliferative22.7 - 40.75[13]
26a MCF-7Anticancer6.1[2]
26b MCF-7Anticancer8.0[2]
26c MCF-7Anticancer7.4[2]
3f HEL, K562, PC-3Antiproliferative< 5[14]
11b HELSelective Cytotoxicity< 0.5[14]

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeActivityIC₅₀Reference
29h α-glucosidaseInhibition95.0 µM[2]
19 Cyclooxygenase-2 (COX-2)Inhibition295.39 µM[2]
20 Cyclooxygenase-2 (COX-2)Inhibition79.32 µM[2]
Pyz-1 α-glucosidaseInhibition75.62 µM[15]
Pyz-2 Xanthine OxidaseInhibition10.75 µM[15]
1 (analogue) Akt1Inhibition61 nM[5]
3f JAK1, JAK2, JAK3Inhibition3.4, 2.2, 3.5 nM[14]

Key Experimental Protocols

Detailed and reproducible experimental methods are crucial for drug discovery and development. The following sections provide standardized protocols for the synthesis and evaluation of 5-aminopyrazole derivatives.

Protocol: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles via a Vilsmeier reaction followed by intermolecular heterocyclization.[16]

  • Materials : 5-aminopyrazole derivative, Phosphorus tribromide (PBr₃), N,N-dimethylformamide (DMF), Hexamethyldisilazane (NH(SiMe₃)₂), Nitrogen atmosphere setup, TLC analysis equipment.

  • Procedure :

    • Under a nitrogen atmosphere, treat the 5-aminopyrazole derivative (1.0 equiv.) with PBr₃ (approx. 3.0 equiv.) in DMF (2 mL).

    • Heat the reaction mixture to 50–60 °C for 1.0–2.0 hours, monitoring the completion of the Vilsmeier reaction by TLC.[16]

    • To the resulting mixture, add NH(SiMe₃)₂ (3.0 equiv.).

    • Heat the mixture to reflux at 70–80 °C for 3.0–5.0 hours, monitoring by TLC until the starting material is consumed.[16]

    • After the reaction is complete, perform a standard aqueous work-up.

    • Purify the crude product by column chromatography to obtain the corresponding pyrazolo[3,4-d]pyrimidine.[16]

Protocol: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)

This protocol is for the synthesis of a specific pyrazolo[3,4-d]pyrimidine derivative, P1.[13]

  • Materials : 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B), Formic acid, Ice water, Ethanol.

  • Procedure :

    • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL).

    • Reflux the solution for 7 hours.[13]

    • Pour the final mixture into ice water.

    • Collect the resulting precipitate by filtration.

    • Dry the precipitate and recrystallize it from ethanol to yield the pure product P1.[13]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ADP produced.[17]

  • Materials : Recombinant kinase, kinase-specific substrate, ATP, Kinase Assay Buffer, Test compounds (dissolved in DMSO), ADP-Glo™ Kinase Assay kit, 384-well plates, Plate reader (luminescence).

  • Procedure :

    • Prepare a serial dilution of the 5-aminopyrazole test compounds in DMSO.

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle (negative control) to the appropriate wells of a 384-well plate.[17]

    • Add 10 µL of the kinase enzyme solution to all wells and mix gently.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme binding.[17]

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate. The final ATP concentration should be near the Kₘ value for the kinase.[17]

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[17]

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[17]

Conclusion

Substituted 5-aminopyrazoles are a remarkably versatile and potent class of heterocyclic compounds. Their straightforward and adaptable synthesis makes them attractive starting points for chemical library development. The extensive research into their biological activities, particularly as kinase inhibitors for cancer and inflammatory diseases, has solidified their importance in modern drug discovery. The continued exploration of this scaffold, aided by the robust experimental protocols available, promises to yield new therapeutic agents with improved potency and selectivity.

References

An In-depth Technical Guide to the Discovery and Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details key synthetic methodologies, experimental protocols for biological assays, and explores the signaling pathways through which these compounds exert their effects. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, feature a pyrazole core, highlighting the therapeutic importance of this class of molecules.[3][5]

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their physicochemical properties and biological activities. This guide will delve into the key aspects of the discovery and characterization of these promising therapeutic agents.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical reactions. The most common methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] Modern synthetic strategies, including microwave-assisted and multicomponent reactions, have been developed to improve reaction efficiency and yield.[4][6]

General Synthetic Routes

A prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine.[4] Variations of this method allow for the synthesis of a wide array of substituted pyrazoles.

Another important synthetic strategy involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[7]

Synthesis of Specific Biologically Active Pyrazole Derivatives

2.2.1. Synthesis of Anticancer Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic activities against various cancer cell lines.[1] Their synthesis often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[8]

2.2.2. Synthesis of Anti-inflammatory Pyrazole Derivatives (Celecoxib Analogs)

The synthesis of diarylpyrazoles, such as celecoxib, typically involves the condensation of a 1,3-diketone with an appropriately substituted phenylhydrazine.[9][10]

2.2.3. Synthesis of Pyrazole Schiff Bases

Pyrazole Schiff bases are another class of pyrazole derivatives with notable biological activities.[1] These are generally synthesized by the condensation of a pyrazole-4-carbaldehyde with a primary amine.[11][12]

Characterization of Pyrazole Derivatives

The structural elucidation and confirmation of newly synthesized pyrazole derivatives are crucial steps. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O, N-H, and C=N.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively evaluated for a wide range of biological activities. This section summarizes some of the key findings, with quantitative data presented in the tables below.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[1][2][5][9][13] Their mechanisms of action often involve the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][9][14]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine derivative 157HTC-116 (Colon)1.51[1]
Pyrazolo[1,5-a]pyrimidine derivative 158MCF-7 (Breast)7.68[1]
Pyrazole-imide derivative 161aA-549 (Lung)4.91[1]
Pyrazole-imide derivative 161bA-549 (Lung)3.22[1]
Amino cyano pyrazole 12MG-MIDGI50 = 0.36[2]
Tricyclic-napthopyrazole 13MG-MIDGI50 = 0.08[2]
Pyrazole derivative 42WM 266.4 (Melanoma)0.12[2]
Pyrazole derivative 42MCF-7 (Breast)0.16[2]
Pyrazole carbaldehyde derivative 43MCF-7 (Breast)0.25[5]
Pyrazole derivative C5MCF-7 (Breast)0.08[14]
Pyrazole derivative 11cPC3 (Prostate)4.09[13]
Pyrazole derivative 11cA549 (Lung)16.82[13]
Pyrazole derivative 11cHL60 (Leukemia)6.25[13]
Pyrazole derivative 11cHCT116 (Colon)7.94[13]
Pyrazole derivative 11cSW620 (Colon)5.33[13]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the selective COX-2 inhibitor, celecoxib.[3] These compounds exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[3]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
CelecoxibCOX-20.04[9]
CelecoxibCOX-115[9]
Substituted pyrazole derivativeCOX-1/COX-2 inhibition-[1]
Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have shown a range of other biological activities, including antimicrobial, antifungal, and antituberculosis properties.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis Protocols

5.1.1. General Procedure for the Synthesis of Pyrazole Schiff Bases

A mixture of a pyrazole-4-carbaldehyde (1 equivalent) and a substituted aromatic amine (1 equivalent) in ethanol is refluxed for several hours in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base.[11][12]

5.1.2. Synthesis of Celecoxib

The synthesis of celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine. The reaction is typically carried out in a suitable solvent such as ethanol, often with the addition of an acid catalyst. The crude product is then purified by recrystallization.[9][10]

5.1.3. Synthesis of Pyrazolo[1,5-a]pyrimidines

5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide. The resulting intermediate is then chlorinated using phosphorus oxychloride to yield a dichloro-pyrazolo[1,5-a]pyrimidine, which can be further functionalized.[8]

Biological Assay Protocols

5.2.1. MTT Cell Viability Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

5.2.2. In Vitro Kinase Inhibition Assay (EGFR and CDK2)

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the respective kinase (EGFR or CDK2/cyclin E), a specific substrate peptide, and the test pyrazole derivative at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay with 32P-ATP or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

5.2.3. COX-2 Inhibition Assay

  • Enzyme and Inhibitor Incubation: Human recombinant COX-2 enzyme is pre-incubated with the test pyrazole derivative at various concentrations in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined time.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is determined for each compound concentration, and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[15] Aberrant activation of the EGFR signaling pathway is a common feature in many cancers.[4] Pyrazole derivatives that inhibit EGFR block the downstream signaling cascades, leading to the suppression of tumor growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[13][16] Dysregulation of this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer. Pyrazole derivatives that inhibit CDK2 can arrest the cell cycle and induce apoptosis in cancer cells.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase S Phase Entry CDK2->S_Phase p21_p27 p21 / p27 p21_p27->CDK2 inhibits Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CDK2

Caption: CDK2/Cyclin E Signaling Pathway and its Inhibition.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][17] Selective inhibition of COX-2 by certain pyrazole derivatives, such as celecoxib, reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cleaved by PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins converted by COX-2 COX2 COX-2 Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

Caption: COX-2 Signaling Pathway in Inflammation and its Inhibition.

Conclusion

Pyrazole derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key aspects of their discovery and characterization, from synthesis and biological evaluation to their mechanisms of action. The continued exploration of the vast chemical space of pyrazole derivatives holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

Spectroscopic and Synthetic Profile of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (CAS No. 118430-73-2). This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
Data not available in search results

Experimental Protocols

While specific spectroscopic data for the title compound was not explicitly found in the provided search results, its use as a starting material in several syntheses indicates its established preparation. The synthesis of its derivatives often refers to a known method for its preparation. For instance, the synthesis of various N-substituted derivatives commences with this compound as the key precursor.

A general synthetic approach, as inferred from the synthesis of its derivatives, involves the reaction of a suitable hydrazine precursor with a β-ketonitrile. The following is a generalized protocol based on common pyrazole synthesis methods.

General Synthesis of 3-substituted-1-methyl-1H-pyrazol-5-amines:

  • Reaction Setup: A solution of methylhydrazine in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a reaction vessel equipped with a stirrer and a condenser.

  • Addition of Reagents: To this solution, a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile, is added portion-wise.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G reagents Methylhydrazine + 4,4-dimethyl-3-oxopentanenitrile reaction Cyclization Reaction (e.g., in Ethanol, Reflux) reagents->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

It is important to note that while this document provides a framework based on available information, researchers should consult primary literature for precise experimental conditions and complete spectroscopic characterization data. The provided search results primarily detail the characterization of derivatives of the target compound rather than the compound itself.

potential mechanism of action for pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Mechanisms of Action for Pyrazole-Based Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide range of biological targets.[3] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and other enzyme-inhibiting properties.[2][4][5] This has led to the development of several successful drugs, such as the anti-inflammatory agent Celecoxib, the multi-kinase inhibitor Crizotinib, and the anti-obesity drug Rimonabant.[4][6]

This technical guide provides a detailed overview of the primary mechanisms of action for pyrazole-based compounds, focusing on their roles as inhibitors of key enzymes and modulators of critical signaling pathways. The content is intended for researchers, scientists, and drug development professionals, offering structured data, experimental insights, and visual representations of the underlying molecular processes.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A predominant mechanism of action for many anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes mediate the biosynthesis of prostaglandins (PGs) from arachidonic acid, which are key mediators of inflammation, pain, and fever.[7][8] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced at inflammatory sites.[7] Many pyrazole-based drugs, such as Celecoxib, are designed to be selective inhibitors of COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]

Mechanism of COX-2 Inhibition

The pyrazole scaffold serves as a central framework that positions substituted aryl groups into the active site of the COX-2 enzyme.[9] Molecular modeling studies have shown that these compounds interact with the COX-2 active site through hydrogen bonding and π-π interactions, which enhances their inhibitory activity.[9] The selectivity for COX-2 is often attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1, which can accommodate the bulkier substituents commonly found on pyrazole-based inhibitors.

dot

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Biosynthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Pyrazole_Compound Pyrazole-Based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Compound->COX_Enzymes Selective Inhibition of COX-2 Kinase_Inhibition_Pathways cluster_0 MAPK Pathway cluster_1 PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor (e.g., EGFR) Growth_Factor->Receptor BRAF BRAF Receptor->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival ERK->Proliferation_Survival Pyrazole_BRAF Pyrazole (e.g., Encorafenib) Pyrazole_BRAF->BRAF Pyrazole_MEK Pyrazole Inhibitor Pyrazole_MEK->MEK PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth_Survival Cell Growth, Survival mTOR->Growth_Survival Pyrazole_PI3K Pyrazole Inhibitor Pyrazole_PI3K->PI3K Pyrazole_PI3K->Akt Pyrazole_PI3K->mTOR Antimicrobial_Workflow Start Synthesized Pyrazole Compound Library Screening Primary Screening: Disk Diffusion Assay Start->Screening MIC_Determination Quantitative Assay: Broth Microdilution (Determine MIC) Screening->MIC_Determination Active Compounds Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study Potent Compounds Enzyme_Assay Enzyme Inhibition Assays (e.g., Topoisomerase, DapE) Mechanism_Study->Enzyme_Assay Cell_Wall_Assay Cell Wall Integrity Assays Mechanism_Study->Cell_Wall_Assay Lead_Compound Lead Compound Identified Mechanism_Study->Lead_Compound

References

tautomerism in unsymmetrically substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Unsymmetrically Substituted Pyrazoles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are considered privileged scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties.[1][2] A critical structural feature of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism.[3][4] This phenomenon involves the migration of a proton between the two ring nitrogen atoms (N1 and N2). In unsymmetrically substituted pyrazoles, this tautomerism results in two distinct chemical entities with potentially different physicochemical properties, reactivities, and biological activities.[3] Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the design and synthesis of pyrazole-containing molecules for pharmaceutical and other applications.[5]

This guide provides a comprehensive overview of the principles governing annular tautomerism in unsymmetrically 3,5-disubstituted pyrazoles, the experimental and computational methods used to study it, and quantitative data on substituent effects.

The Phenomenon of Annular Prototropic Tautomerism

For an unsymmetrically substituted pyrazole, the proton on the nitrogen can reside on either of the two adjacent nitrogen atoms. This results in a dynamic equilibrium between two tautomeric forms.[3] By convention, the numbering of the pyrazole ring starts from the NH nitrogen. Consequently, the interconversion between tautomers leads to a change in the locants of the substituents at the C3 and C5 positions.[3] For a pyrazole with substituents R¹ and R², the equilibrium exists between the 3-R¹-5-R²-1H-pyrazole and the 5-R¹-3-R²-1H-pyrazole forms.

Caption: Annular prototropic tautomerism in an unsymmetrically substituted pyrazole.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by several intrinsic and extrinsic factors.[6][7]

Electronic Effects of Substituents

The electronic nature of the substituents at the C3 and C5 positions is a primary determinant of tautomeric preference.[3] A general principle has been established through extensive experimental and computational studies:

  • Electron-Donating Groups (EDGs): Substituents that donate electrons, such as -CH₃, -NH₂, and -OH, tend to stabilize the tautomer where they are located at the C3 position.[3][8] This places the pyrrole-like NH group at N1, adjacent to the C5 position.

  • Electron-Withdrawing Groups (EWGs): Substituents that withdraw electrons, such as -NO₂, -COOH, -CHO, and -CF₃, favor the tautomer where they are located at the C5 position.[3][8] This places the NH group at N1, adjacent to the EWG at C5.

A more refined rule states that the tautomer with the pyridine-like nitrogen (the one with the lone pair) located closer to the more electron-withdrawing substituent is generally preferred.[9]

Substituent_Effects Start Unsymmetrically 3,5-Disubstituted Pyrazole Substituent Analyze Electronic Nature of Substituent at Position X Start->Substituent EDG Substituent is an Electron-Donating Group (EDG) (e.g., -CH₃, -NH₂) Substituent->EDG Donating EWG Substituent is an Electron-Withdrawing Group (EWG) (e.g., -NO₂, -COOH) Substituent->EWG Withdrawing Result_EDG Favors Tautomer with EDG at C3 position EDG->Result_EDG Result_EWG Favors Tautomer with EWG at C5 position EWG->Result_EWG

Caption: Logical flow of substituent electronic effects on pyrazole tautomerism.

Solvent Effects

The solvent environment plays a crucial role by differentially solvating the two tautomers and mediating the proton transfer.

  • Polarity: The influence of solvent polarity can be complex, but often, more polar solvents can shift the equilibrium.

  • Hydrogen Bonding: Protic solvents like water or methanol can participate directly in the proton transfer, forming hydrogen-bonded bridges that lower the activation energy for interconversion.[3] In contrast, dipolar aprotic solvents (e.g., DMSO, THF) can slow the proton exchange rate, which is advantageous for NMR studies.[3][10]

  • Concentration: In non-polar solvents, pyrazoles tend to self-associate into dimers or larger oligomers, which can favor a specific tautomer. Increasing dilution may shift the equilibrium towards the more stable monomeric form.[10]

Temperature

Temperature affects both the kinetics and thermodynamics of the equilibrium. Lowering the temperature decreases the rate of proton exchange. In many cases, this allows for the "freezing out" of the individual tautomers on the NMR timescale, enabling their direct observation and quantification.[3][10]

Aggregation State (Solid vs. Solution)

In the solid state, the pyrazole molecule is locked into a single tautomeric form due to crystal packing forces and intermolecular hydrogen bonding, which often leads to the formation of dimers, trimers, or linear catemers.[3][4] The tautomer observed in the crystal is not necessarily the most stable one in solution.[6][10] Therefore, data from X-ray crystallography provides definitive information for the solid state only.

Quantitative Data on Tautomeric Equilibria

The following table summarizes findings on the predominant tautomers for various unsymmetrically substituted pyrazoles under different conditions.

Substituent(s) (R¹ at C3/R² at C5)Predominant TautomerTautomeric Ratio (A:B) / KTSolvent/StateMethodReference(s)
R¹=CH₃, R²=COOEt3-COOEt Tautomer (Tautomer A)Major form observedSolid (Crystal)X-ray[6][7]
R¹=CH₃, R²=CONH₂3-CONH₂ Tautomer (Tautomer A)Major form observedSolid (Crystal)X-ray[6][7]
R¹=CH₃, R²=Ph3-Ph Tautomer (Tautomer A)KT > 1THF-d₈Low-Temp ¹³C NMR[10]
R¹=NH₂, R²=CONH₂Equilibrium ObservedTautomer A and B coexistDMSONMR NOE[6][7]
R¹=NO₂, R²=COOMe5-COOMe Tautomer (Tautomer B)Major form observedSolid (Crystal) & CDCl₃X-ray, NMR NOE[6][7]
R¹=NO₂, R²=COO⁻MeNH₃⁺5-COO⁻ Tautomer (Tautomer B)Major form observedSolid (Crystal)X-ray[7][9]
R¹=Ph, R²=H3-Ph Tautomer (Tautomer A)Rich mixture of ASolutionLow-Temp NMR[10]
R¹=CF₃, R²=Aryl3-CF₃ Tautomer (Tautomer A)Predominantly ASolution & SolidNMR[8]

Experimental Protocols for Studying Tautomerism

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is typically required for a thorough investigation of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[3][11]

  • Methodology: The key is to slow the rate of proton exchange so that it is slow relative to the NMR timescale. This allows for the resolution of distinct signals for each tautomer.

  • Experimental Protocol (Low-Temperature NMR):

    • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the pyrazole derivative in a suitable deuterated solvent (0.5-0.7 mL) in an NMR tube. Solvents like THF-d₈ or CD₂Cl₂ are often used for their low freezing points.

    • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K). Note any signal broadening, particularly for the C3 and C5 carbons and their attached substituents, which suggests rapid exchange.[3]

    • Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire spectra at each temperature.

    • Coalescence and Resolution: Observe the coalescence temperature, where the broad signals begin to sharpen and resolve into two distinct sets of signals corresponding to the two tautomers.

    • Quantification: At a temperature where the exchange is sufficiently slow and the signals are well-resolved (e.g., 180-220 K), carefully integrate the signals for both tautomers in the ¹H spectrum. The ratio of the integrals gives the tautomeric ratio.

    • Structural Assignment: Use 2D NMR techniques like NOESY to establish through-space correlations (e.g., between the NH proton and a nearby substituent) to definitively assign which set of signals corresponds to which tautomer.[7] ¹⁵N NMR is also highly effective, as the chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogens are distinctly different.[12]

NMR_Workflow A Sample Preparation (Pyrazole in Low-Temp Solvent) B Acquire NMR at 298K (Observe Signal Broadening) A->B C Variable Temperature (VT) NMR (Decrease Temperature) B->C D Are Tautomer Signals Resolved? C->D D->C No E Integrate Signals for Tautomers A & B D->E Yes F Calculate Tautomeric Ratio (K_T = [B]/[A]) E->F G Perform 2D NMR (NOESY) for Structural Assignment E->G

Caption: Experimental workflow for the NMR analysis of pyrazole tautomerism.

X-ray Crystallography

This technique provides an unambiguous structure of the molecule in the solid state.

  • Methodology: Single-crystal X-ray diffraction determines the precise atomic positions, confirming which tautomer is present in the crystal lattice and revealing intermolecular interactions.[10]

  • Experimental Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may involve slow evaporation from various solvents, vapor diffusion, or cooling techniques.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to yield the final crystal structure. The position of the N-H proton can be located, confirming the tautomeric form.[12]

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and helping to interpret experimental data.

  • Methodology: Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the optimized geometries and electronic energies of the different tautomers.[3][6]

  • Computational Protocol:

    • Structure Building: Build the 3D structures of all possible tautomers in silico.

    • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[3]

    • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE).

    • Energy Calculation: Compare the total electronic energies (including ZPVE correction) of the tautomers to predict their relative stability (ΔE). A lower energy indicates a more stable tautomer.

    • Solvent Modeling: To better approximate solution-phase behavior, repeat the energy calculations using a continuum solvent model (e.g., Polarizable Continuum Model, PCM) that represents the solvent of interest.

Conclusion

The annular tautomerism of unsymmetrically substituted pyrazoles is a fundamental aspect of their chemistry, with significant implications for their application in drug discovery and materials science. The predominance of a particular tautomer is governed by a subtle interplay of substituent electronic effects, the solvent environment, temperature, and aggregation state. A robust characterization requires a synergistic approach, leveraging low-temperature NMR for solution-state quantification, X-ray crystallography for solid-state confirmation, and computational modeling for energetic insights. For professionals in drug development, a thorough understanding of this equilibrium is critical, as different tautomers can exhibit distinct binding affinities, ADME properties, and toxicological profiles.

References

Methodological & Application

Synthetic Protocol for 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed synthetic protocol for the preparation of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a classical condensation reaction between a substituted hydrazine and a β-ketonitrile. This document outlines the necessary reagents, step-by-step experimental procedure, and comprehensive characterization data. The straightforward and efficient synthesis makes this compound readily accessible for researchers, scientists, and drug development professionals for further molecular exploration and the development of novel therapeutic agents. Pyrazole derivatives are known to interact with a variety of biological targets and are core scaffolds in numerous FDA-approved drugs.[1]

Introduction

5-aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal and materials chemistry due to their diverse biological activities and applications. The structural versatility of the pyrazole ring allows for its incorporation into a wide range of molecular frameworks, leading to compounds with anti-inflammatory, anticancer, and antiviral properties, among others. This compound serves as a key intermediate for the synthesis of more complex molecules, including N-pyrazolyl imines and pyrazole-based benzenesulfonamides.[1][2] This protocol details a reliable method for the synthesis of this important precursor.

Reaction Scheme

The synthesis of this compound is achieved through the condensation of methylhydrazine with 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile). The reaction proceeds via nucleophilic attack of the hydrazine onto the ketone, followed by an intramolecular cyclization with the nitrile group to form the pyrazole ring.

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Product A Methylhydrazine C This compound A->C + B 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) B->C Condensation/ Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 5-aminopyrazoles.[3]

Materials:

  • Methylhydrazine (CH₆N₂)

  • 4,4-Dimethyl-3-oxopentanenitrile (C₇H₁₁NO)

  • Hydrochloric acid (HCl), concentrated

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of concentrated hydrochloric acid in water, add methylhydrazine.

  • To this acidic solution, add 4,4-dimethyl-3-oxopentanenitrile.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the careful addition of a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by flash column chromatography on silica gel.

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following table summarizes the expected characterization data based on literature reports for the compound and its derivatives.

Parameter Value Reference
Molecular Formula C₈H₁₅N₃N/A
Molecular Weight 153.23 g/mol N/A
Appearance White to off-white solidN/A
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~1.24 (s, 9H, t-Bu), ~3.40 (s, 3H, MeN), ~5.74 (s, 1H, H-4)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~30.4 (3Me, t-Bu), ~32.4 (Cq, t-Bu), ~35.6 (MeN), ~103.7 (CH, C-4), ~130.9 (Cq, C-5), ~160.9 (Cq, C-3)[1]

Applications

This compound is a versatile intermediate in organic synthesis. It is frequently employed in the following types of reactions:

  • Condensation Reactions: It readily reacts with aldehydes and ketones to form N-pyrazolyl imines, which are themselves useful precursors for more complex heterocyclic systems.[2][4]

  • Sulfonamidation: The amine functionality can be derivatized with sulfonyl chlorides to produce pyrazole-sulfonamide hybrids, a class of compounds with known biological activities.[1]

  • Reductive Amination: The compound can undergo one-pot reductive amination with aldehydes to yield N-substituted pyrazolyl amines.[5]

  • Building Block for Fused Heterocycles: As a 5-aminopyrazole, it is a key starting material for the synthesis of bicyclic N-heterocycles with potential applications in medicinal and materials science.[2]

The following diagram illustrates a general workflow for the application of this compound in the synthesis of derivative compounds.

Application_Workflow cluster_derivatives Derivative Synthesis A This compound B N-Pyrazolyl Imines A->B Aldehyde/ Ketone C Pyrazole-Sulfonamides A->C Sulfonyl Chloride D N-Substituted Pyrazolyl Amines A->D Reductive Amination

Caption: Application workflow of this compound.

Safety Precautions

  • Methylhydrazine is a toxic and flammable substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and characterization of this compound. The described protocol is robust and provides good yields of a key intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. The availability of this detailed procedure should facilitate further research and innovation in these critical areas.

References

Application Notes and Protocols: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry. Its substituted pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutic agents. The presence of a tert-butyl group at the 3-position can enhance lipophilicity and promote binding to hydrophobic pockets within biological targets, while the amine group at the 5-position provides a versatile handle for further chemical modifications.

These application notes provide a comprehensive overview of the use of this compound as a key intermediate in the synthesis of potent kinase inhibitors, specifically targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML).

Key Application: FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are one of the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target in AML.

Derivatives of this compound have been identified as potent inhibitors of FLT3. The pyrazole scaffold, functionalized with the tert-butyl group, serves as a crucial pharmacophore that can be elaborated to target the ATP-binding site of the FLT3 kinase.

Structure-Activity Relationships (SAR)

Studies have shown that the N-phenyl, 3-tert-butyl substitution pattern on the pyrazole ring is highly favorable for FLT3 inhibition. The tert-butyl group is particularly important as it enhances binding to the hydrophobic allosteric pocket of the enzyme. The amine group of this compound is typically converted to an isocyanate, which then reacts with various amines to form urea derivatives. This urea linkage is critical for interacting with the kinase hinge region.

Quantitative Data

The following table summarizes the in vitro activity of representative pyrazole-based FLT3 inhibitors derived from this compound.

Compound IDModification on Pyrazole-5-amineTargetIC50 (nM)Assay TypeCell Line
5g N'-(3-chlorophenyl)ureaFLT3-ITD0.006CellularMV4-11
5j N'-(3-bromophenyl)ureaFLT3-ITD0.003CellularMV4-11
5m N'-(3-iodophenyl)ureaFLT3-ITD0.004CellularMV4-11
Quizartinib (Reference Compound)FLT3-ITD0.003CellularMV4-11

Data extracted from literature.

Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for cell survival and proliferation. Inhibition of FLT3 by compounds derived from this compound blocks these aberrant signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Pyrazole-based FLT3 Inhibitor Inhibitor->FLT3 Inhibition FLT3_Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - FLT3 Kinase - Substrate (e.g., Poly(Glu,Tyr) 4:1) - ATP - Inhibitor dilutions start->reagents plate_prep Add inhibitor dilutions and DMSO (control) to 384-well plate reagents->plate_prep enzyme_add Add FLT3 kinase and substrate to each well plate_prep->enzyme_add reaction_start Initiate reaction by adding ATP enzyme_add->reaction_start incubation1 Incubate at 30°C for 60 minutes reaction_start->incubation1 reaction_stop Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP incubation1->reaction_stop incubation2 Incubate at room temperature for 40 minutes reaction_stop->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate at room temperature for 30 minutes detection_reagent->incubation3 readout Measure luminescence incubation3->readout analysis Calculate IC50 values readout->analysis end End analysis->end Cellular_Assay_Workflow start Start cell_culture Culture FLT3-ITD positive AML cells (e.g., MV4-11) start->cell_culture cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding inhibitor_treatment Treat cells with serial dilutions of the inhibitor cell_seeding->inhibitor_treatment incubation1 Incubate for 72 hours at 37°C, 5% CO2 inhibitor_treatment->incubation1 mtt_addition Add MTT reagent to each well incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add DMSO to dissolve formazan crystals incubation2->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Application Notes: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine as a key building block in the synthesis of biologically active molecules, particularly in the realm of drug discovery. The protocols and data presented herein are compiled from various scientific sources to aid in the design and execution of synthetic strategies targeting novel therapeutics.

Introduction

This compound is a valuable heterocyclic amine that serves as a versatile precursor for the synthesis of a wide array of more complex molecules. Its unique structural features, including the bulky tert-butyl group and the reactive primary amine, make it an ideal starting material for constructing substituted pyrazole-containing compounds. This intermediate is particularly prominent in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their potent and selective kinase inhibitory activities. Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the development of novel scaffolds is of paramount importance.

Synthetic Applications and Protocols

This compound readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of fused heterocyclic systems. Key applications include its use in condensation reactions, reductive aminations, and sulfonamidations to generate libraries of compounds for biological screening.

Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

A primary application of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The resulting bicyclic heterocycle is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.

Experimental Protocol: Synthesis of a 7-morpholinyl-pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, which can be further functionalized.

  • Step 1: Synthesis of the Dichloro-pyrazolo[1,5-a]pyrimidine Intermediate:

    • To a solution of this compound in a suitable solvent (e.g., ethanol), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., diethyl malonate) and a base (e.g., sodium ethoxide).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.

    • Treat the intermediate with a chlorinating agent (e.g., POCl₃) at reflux to yield the dichloro-derivative.

  • Step 2: Selective Morpholine Substitution:

    • Dissolve the dichloro-pyrazolo[1,5-a]pyrimidine intermediate in a suitable solvent (e.g., acetone).

    • Add morpholine and a base (e.g., K₂CO₃) to the solution.

    • Stir the reaction at room temperature for a specified time to achieve selective substitution at one of the chloro positions.

    • Isolate and purify the 7-morpholinyl-pyrazolo[1,5-a]pyrimidine product by standard techniques (e.g., chromatography).

Reductive Amination for N-Alkylation

Reductive amination is a straightforward method to introduce alkyl or arylmethyl groups at the 5-amino position of the pyrazole ring. This is typically a one-pot, two-step process involving the formation of an intermediate imine followed by its reduction.

Experimental Protocol: One-Pot Reductive Amination with p-Methoxybenzaldehyde [1]

This protocol describes the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[1]

  • Condensation (Imine Formation):

    • In an open-topped tube, mix this compound (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol).[1]

    • Heat the solvent-free mixture in a sand bath at 120 °C for 2 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting materials are consumed, allow the mixture to cool to room temperature.

  • Reduction:

    • To the cooled reaction mixture, add methanol as a solvent.

    • Add sodium borohydride (NaBH₄) portion-wise at room temperature.

    • Stir the reaction until the intermediate imine is fully reduced (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Sulfonamidation for the Synthesis of Sulfonamides

The amino group of this compound can be readily functionalized to form sulfonamides. These derivatives are of interest in medicinal chemistry as they can mimic phosphate groups and interact with various biological targets.

Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [2][3]

This protocol details the synthesis of a di-tosylated sulfonamide derivative.[2][3]

  • In a round-bottom flask, dissolve this compound (0.50 mmol) in acetonitrile (2.0 mL).[2]

  • Add 4-methylbenzenesulfonyl chloride (1.0 mmol) and triethylamine (1.2 mmol) to the solution.[2]

  • Stir the mixture at room temperature for 12 hours.[2]

  • After the reaction is complete, evaporate the solvent under reduced pressure.[2]

  • Add distilled water (5.0 mL) to the residue and extract the product with ethyl acetate (2 x 5.0 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Data Presentation

The following tables summarize quantitative data for the synthetic protocols described above, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediates

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundDiethyl malonate, NaOEtEthanolReflux24~89% (for diol)
Dihydroxy-pyrazolo[1,5-a]pyrimidinePOCl₃NeatReflux24~61% (for dichloro)
Dichloro-pyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃AcetoneRoom Temp.1.5~94%

Table 2: Reductive Amination of this compound

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
p-MethoxybenzaldehydeNaBH₄Methanol120 (condensation), RT (reduction)2 (condensation)Good

Table 3: Sulfonamidation of this compound

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
4-Methylbenzenesulfonyl chlorideTriethylamineAcetonitrileRoom Temp.1288%

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams illustrate the synthetic workflows and the biological context of the molecules synthesized from this compound.

Synthetic_Workflow A This compound B Condensation with 1,3-Dicarbonyl A->B Step 1 D Reductive Amination with Aldehydes A->D F Sulfonamidation with Sulfonyl Chlorides A->F C Pyrazolo[1,5-a]pyrimidine (e.g., Kinase Inhibitors) B->C Step 2 E N-Alkylated Pyrazoles D->E G Pyrazolyl Sulfonamides F->G Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibitor->PI3K

References

Application Notes and Protocols for the Condensation Reaction of 5-Aminopyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of biologically active fused pyrazole systems, primarily pyrazolo[3,4-d]pyrimidines, through the condensation reaction of 5-aminopyrazoles. The synthesized compounds are of significant interest in drug discovery, particularly as kinase inhibitors.

Introduction

5-Aminopyrazoles are versatile building blocks in medicinal chemistry due to their ability to undergo condensation reactions with various electrophiles to form a wide range of fused heterocyclic systems.[1] Among these, pyrazolo[3,4-d]pyrimidines are of particular importance as they are structural isosteres of purines and have been successfully developed as inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of other diseases. This document outlines several robust protocols for the synthesis of these valuable compounds, including one-pot, multi-component, and microwave-assisted methods.

Biological Significance: Targeting Key Signaling Pathways in Disease

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in drug discovery, with several approved drugs and clinical candidates targeting key protein kinases.[2][3] These kinases are often dysregulated in diseases like cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. The synthesized compounds from the following protocols have been shown to inhibit critical signaling pathways, including:

  • Cyclin-Dependent Kinase 2 (CDK2) Pathway: CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR signaling promotes cell growth, proliferation, and survival, and its overactivity is a hallmark of many cancers.

The ability of pyrazolo[3,4-d]pyrimidines to mimic ATP and bind to the kinase domain of these enzymes makes them potent and selective inhibitors.

Signaling Pathway Diagrams

Below are simplified diagrams of the CDK2, VEGFR-2, and EGFR signaling pathways, illustrating the points of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates p27 p27Kip1 p27->CDK2 inhibits E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

CDK2 Signaling Pathway Inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 inhibits

VEGFR-2 Signaling Pathway Inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Pro Cell Proliferation & Survival Akt->Cell_Pro MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Pro Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR inhibits

EGFR Signaling Pathway Inhibition.

Experimental Protocols

The following section details various experimental procedures for the condensation of 5-aminopyrazoles.

Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones from 5-amino-N-substituted-1H-pyrazole-4-carbonitriles and aliphatic acids in the presence of phosphorus oxychloride (POCl₃).[4]

Experimental Workflow:

One_Pot_Synthesis Start Start Mix Mix 5-aminopyrazole, acid, and POCl₃ Start->Mix Heat Heat mixture Mix->Heat Cool Cool to RT Heat->Cool Pour Pour into ice water Cool->Pour Filter Filter precipitate Pour->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry End End Dry->End

One-Pot Synthesis Workflow.

Materials:

  • 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile

  • Lower aliphatic acid (e.g., formic acid, acetic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

Procedure:

  • To a solution of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol) in the respective lower aliphatic acid (5 mL), add POCl₃ (3.0 mmol) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat at 80-90 °C for the specified time (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1-arylpyrazolo[3,4-d]pyrimidin-4-one.

Data Presentation:

EntryTime (h)Yield (%)
1H2,6-Cl₂-4-CF₃-C₆H₂1.585
2CH₃2,6-Cl₂-4-CF₃-C₆H₂2.088
3CH₂CH₃2,6-Cl₂-4-CF₃-C₆H₂2.582
4CCl₃2,6-Cl₂-4-CF₃-C₆H₂2.075
5CH₃4-OCH₃-C₆H₄2.090

Table 1: Synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.[4]

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol details a rapid and efficient microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines from an appropriate α-cyanoketone and an aryl hydrazine in an aqueous medium.[2]

Experimental Workflow:

Microwave_Synthesis Start Start Combine Combine α-cyanoketone, aryl hydrazine, and 1 M HCl Start->Combine Microwave Heat in microwave reactor (150 °C) Combine->Microwave Cool Cool to RT Microwave->Cool Basify Basify with 10% NaOH Cool->Basify Filter Vacuum filter product Basify->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry End End Dry->End

Microwave-Assisted Synthesis Workflow.

Materials:

  • α-Cyanoketone (e.g., 3-aminocrotononitrile)

  • Aryl hydrazine hydrochloride

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a microwave vial, combine the α-cyanoketone (1.0 mmol) and the aryl hydrazine hydrochloride (1.0 mmol).

  • Add 1 M HCl (3-5 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully open the vial and basify the solution with 10% NaOH until a precipitate forms.

  • Collect the product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure 1-aryl-1H-pyrazole-5-amine.

Data Presentation:

EntryAryl HydrazineTime (min)Yield (%)
1Phenylhydrazine HCl1092
24-Fluorophenylhydrazine HCl1088
34-Chlorophenylhydrazine HCl1585
44-Bromophenylhydrazine HCl1583
54-Nitrophenylhydrazine HCl1075

Table 2: Microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.[2]

Protocol 3: Three-Component Synthesis of Pyrazolo[3,4-b]quinolinones

This protocol describes a three-component reaction between an aromatic aldehyde, a 1,3-cyclodione (e.g., dimedone), and a 5-aminopyrazole in the presence of a catalyst to regioselectively produce pyrazolo[3,4-b]quinolinones.

Materials:

  • Aromatic aldehyde

  • 1,3-Cyclohexanedione or Dimedone

  • 5-Amino-1-phenyl-pyrazole

  • Pyridine-2-carboxylic acid (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the 1,3-cyclodione (1.0 mmol), 5-amino-1-phenyl-pyrazole (1.0 mmol), and pyridine-2-carboxylic acid (10 mol%) in ethanol (10 mL).

  • Reflux the reaction mixture for the specified time (see Table 3).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure pyrazolo[3,4-b]quinolinone.

Data Presentation:

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde292
24-Chlorobenzaldehyde2.595
34-Methoxybenzaldehyde390
44-Nitrobenzaldehyde298
52-Naphthaldehyde3.588

Table 3: Three-component synthesis of pyrazolo[3,4-b]quinolinones.

Purification and Characterization

The synthesized compounds can be purified by recrystallization from appropriate solvents such as ethanol, ethyl acetate, or DMF.[4][5][6] For less crystalline products or to remove minor impurities, column chromatography on silica gel is an effective purification method.

Characterization of the final products is typically performed using standard analytical techniques, including:

  • Melting Point (m.p.)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Conclusion

The condensation reactions of 5-aminopyrazoles provide a versatile and efficient platform for the synthesis of a diverse range of fused heterocyclic compounds with significant therapeutic potential. The protocols outlined in these application notes offer robust and reproducible methods for obtaining pyrazolo[3,4-d]pyrimidines and related structures. These compounds serve as valuable scaffolds for the development of novel kinase inhibitors targeting critical signaling pathways in cancer and other diseases, making these synthetic strategies highly relevant to researchers in drug discovery and development.

References

Application Notes and Protocols: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine as a Versatile Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine as a key building block in the synthesis of potent and selective kinase inhibitors. The unique structural features of this pyrazole derivative, particularly the presence of a reactive primary amine and a bulky tert-butyl group, make it an attractive starting material for developing targeted therapies against various kinases implicated in cancer and inflammatory diseases.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and chronic inflammatory conditions. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases. This compound, in particular, serves as a versatile precursor for a range of kinase inhibitors, offering opportunities for structural modifications to achieve high potency and selectivity. This document outlines the synthesis of derivatives targeting Tropomyosin receptor kinase A (TrkA) and p38 Mitogen-Activated Protein (MAP) Kinase, providing detailed protocols and biological activity data.

Quantitative Data Summary

The following tables summarize the inhibitory activities of compounds synthesized using this compound as a precursor.

Table 1: TrkA Kinase Inhibition Data

Compound IDR1 (A-region)R2 (B-region)% TrkA Inhibition @ 20 µMTrkA IC50 (µM)
37p-Fluorobenzene3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine26.9 ± 6.7

Data sourced from a study on pyrazine-based TrkA inhibitors.[1]

Table 2: p38α MAP Kinase Binding Affinity and Cellular Activity of a Urea-Based Inhibitor Derivative

Compound IDStructurep38α Kd (nM)TNF-α IC50 (nM) in THP-1 cells
BIRB 7961-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea0.132

Note: BIRB 796 is a well-characterized p38 MAP kinase inhibitor. While not directly synthesized from this compound in the cited literature, its core structure highlights the importance of the 5-tert-butyl-pyrazol-3-amine scaffold.[2]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazine-Based TrkA Inhibitor

This protocol describes the synthesis of a pyrazine-based TrkA inhibitor (Compound 37) using this compound.[1]

Step 1: Synthesis of the Isocyanate Intermediate

  • To a solution of the precursor aniline in a suitable solvent (e.g., dichloromethane), add a phosgene equivalent (e.g., triphosgene) at 0 °C.

  • Slowly add a non-nucleophilic base (e.g., triethylamine) and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude isocyanate, which is used in the next step without further purification.

Step 2: Urea Formation

  • Dissolve the crude isocyanate intermediate in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel to afford the final urea compound.

Protocol 2: General Synthesis of N-Aryl-N'-(5-tert-butyl-pyrazol-3-yl) Urea p38 MAP Kinase Inhibitors

This protocol is adapted from the synthesis of related p38 MAP kinase inhibitors and can be applied to this compound.

Step 1: Synthesis of the N-Aryl Isocyanate

  • Prepare the desired N-aryl isocyanate from the corresponding aniline using a standard phosgenation method as described in Protocol 1, Step 1.

Step 2: Urea Synthesis

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound in an anhydrous solvent such as dichloromethane.

  • Add a solution of the N-aryl isocyanate (from Step 1) in dichloromethane to the pyrazole solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent in vacuo.

  • Triturate the residue with a suitable solvent system (e.g., 50% dichloromethane in hexanes).

  • Collect the resulting solid by filtration and dry under vacuum to yield the N-aryl-N'-(1-methyl-5-tert-butyl-pyrazol-3-yl) urea.

  • Further purification can be achieved by recrystallization from a suitable solvent like methanol.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS Akt Akt PI3K->Akt Transcription Gene Transcription (Survival, Proliferation) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor TrkA Inhibitor (e.g., Compound 37) Inhibitor->TrkA Inhibits p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress / Cytokines (e.g., TNF-α, IL-1) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammatory Gene Expression MK2->Inflammation Inhibitor p38 Inhibitor (e.g., BIRB 796 derivative) Inhibitor->p38_MAPK Inhibits Transcription_Factors->Inflammation Synthesis_Workflow_TrkA_Inhibitor Start Precursor Aniline Step1 Phosgenation Start->Step1 Intermediate Isocyanate Intermediate Step1->Intermediate Step2 Urea Formation Intermediate->Step2 Precursor2 3-tert-Butyl-1-methyl- 1H-pyrazol-5-amine Precursor2->Step2 Purification Purification (Column Chromatography) Step2->Purification Final_Product TrkA Inhibitor (Compound 37) Purification->Final_Product Synthesis_Workflow_p38_Inhibitor Start Aryl Aniline Step1 Phosgenation Start->Step1 Intermediate Aryl Isocyanate Step1->Intermediate Step2 Urea Synthesis Intermediate->Step2 Precursor 3-tert-Butyl-1-methyl- 1H-pyrazol-5-amine Precursor->Step2 Purification Purification (Trituration/Recrystallization) Step2->Purification Final_Product p38 MAPK Inhibitor Purification->Final_Product

References

Application Notes and Protocols for N-arylation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of aminopyrazoles is a fundamental transformation in organic synthesis, providing access to a diverse range of compounds with significant applications in medicinal chemistry and materials science. N-arylaminopyrazoles are key structural motifs in many biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed protocols and application notes for the two most common and effective methods for N-arylation of aminopyrazoles: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Key Methodologies

The choice between a palladium or copper-based catalytic system often depends on the specific substrates and desired outcome. Generally, the Buchwald-Hartwig reaction is known for its high efficiency and broad substrate scope, particularly with electron-rich and sterically hindered aryl halides.[1] The Ullmann condensation, a classical method, has seen significant improvements with the development of new ligands, making it a viable and often more economical alternative.[2]

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] For the N-arylation of aminopyrazoles, this reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos often providing excellent results.[3]

Copper-Catalyzed N-arylation (Ullmann Condensation)

The Ullmann condensation is a copper-catalyzed reaction that serves as a valuable alternative to palladium-catalyzed methods.[2] Modern Ullmann protocols often utilize copper(I) salts, such as CuI, in combination with a ligand, typically a diamine, and a base.[4][5] These conditions are often milder than traditional Ullmann reactions, which required harsh conditions.[2]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the N-arylation of aminopyrazoles using both palladium and copper-based catalytic systems, allowing for easy comparison of their performance with various substrates.

Table 1: Palladium-Catalyzed N-arylation of Aminopyrazoles

EntryAminopyrazoleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11,3-disubstituted-1H-pyrazol-5-amineAryl HalidePd(OAc)₂ (2)XPhos (4)KOHDioxane10075-95
23-Amino-5-methylpyrazole4-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11085
33-Aminopyrazole4-ChloroquinazolinePd₂(dba)₃XantphosCs₂CO₃Dioxane12073
45-Amino-1,3-diphenylpyrazole4-IodoanisolePdCl₂(PPh₃)₂ (5)-K₂CO₃DMF13088

Table 2: Copper-Catalyzed N-arylation of Aminopyrazoles

EntryAminopyrazoleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-AminopyrazoleAryl Iodide/BromideCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF11070-90
2Pyrazole4-IodotolueneCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Toluene11095
3Pyrazole4-BromobenzonitrileCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Dioxane11088
45-Amino-1,3-dimethylpyrazole1-IodonaphthaleneCuI (10)L-proline (20)K₂CO₃DMSO9082

Experimental Protocols

Below are detailed, step-by-step protocols for representative palladium and copper-catalyzed N-arylation reactions of aminopyrazoles.

Protocol 1: Palladium-Catalyzed N-arylation of 1,3-Disubstituted-1H-pyrazol-5-amine[3]

Materials:

  • 1,3-disubstituted-1H-pyrazol-5-amine (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium hydroxide (KOH, 2.0 mmol)

  • Anhydrous, degassed dioxane (5 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add the 1,3-disubstituted-1H-pyrazol-5-amine (1.0 mmol), aryl halide (1.2 mmol), and potassium hydroxide (2.0 mmol).

  • In a glovebox, add the palladium(II) acetate (0.02 mmol) and XPhos ligand (0.04 mmol) to the Schlenk tube.

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the tube with inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-arylation of 5-Aminopyrazole[6]

Materials:

  • 5-Aminopyrazole (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.05 mmol), 5-aminopyrazole (1.0 mmol), the aryl halide (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the 1,10-phenanthroline ligand (0.1 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for N-arylation of Aminopyrazoles

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aminopyrazole, Aryl Halide, Base catalyst Add Catalyst and Ligand (under inert atmosphere) reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 100-120 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product product purify->product N-arylated Aminopyrazole

Caption: General experimental workflow for the N-arylation of aminopyrazoles.

Catalytic Cycles

G cluster_pd Buchwald-Hartwig Cycle cluster_cu Ullmann Condensation Cycle pd0 Pd(0)Lₙ pd_ox Oxidative Addition (Ar-X) pd0->pd_ox Ar-X pd_amine Amine Coordination pd_ox->pd_amine Aminopyrazole pd_reduct Reductive Elimination pd_amine->pd_reduct Base pd_reduct->pd0 N-Arylaminopyrazole cuI Cu(I)Lₙ cu_amine Amine Coordination cuI->cu_amine Aminopyrazole, Base cu_ox Oxidative Addition (Ar-X) cu_amine->cu_ox Ar-X cu_reduct Reductive Elimination cu_ox->cu_reduct cu_reduct->cuI N-Arylaminopyrazole

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Application Notes and Protocols: Pyrazole Derivatives as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazole derivatives as versatile and highly effective ligands in a variety of catalytic transformations. The unique electronic and steric properties of the pyrazole moiety allow for the fine-tuning of catalyst performance, leading to high yields, selectivities, and catalyst stabilities. This document offers detailed experimental protocols for the synthesis of key pyrazole ligands and their application in significant catalytic reactions, alongside comparative data to guide ligand selection and reaction optimization.

Application Notes

Pyrazole-based ligands have emerged as a privileged class of ligands in catalysis due to their strong σ-donating and π-accepting properties, which can be readily modulated by substitution on the pyrazole ring.[1] This allows for the rational design of ligands tailored for specific catalytic applications. The presence of multiple nitrogen atoms provides diverse coordination modes (monodentate, bidentate, tridentate, etc.), enabling the formation of stable and reactive metal complexes.[2]

Key areas where pyrazole derivatives have demonstrated significant utility as ligands include:

  • Cross-Coupling Reactions: Palladium complexes of pyrazole-phosphine and N-heterocyclic carbene (NHC)-pyrazole ligands have shown excellent activity in Suzuki-Miyaura and C-N cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis and drug discovery.[3][4]

  • Oxidation Catalysis: Copper complexes featuring pyrazole-based ligands are effective catalysts for the aerobic oxidation of alcohols and catechols.[2][5] These systems often operate under mild conditions with high selectivity, offering a green alternative to traditional oxidation methods.

  • Asymmetric Catalysis: The modular nature of pyrazole ligands allows for the straightforward incorporation of chiral elements, making them valuable for asymmetric catalysis. Chiral pyrazole-containing ligands have been successfully employed in asymmetric transfer hydrogenation and Henry reactions, affording enantiomerically enriched products.[6][7]

  • Polymerization: Late transition metal complexes with pyrazole-based ligands have been investigated as catalysts for olefin polymerization, influencing the properties of the resulting polymers.[6]

The following sections provide detailed protocols for the synthesis of representative pyrazole ligands and their application in selected catalytic reactions, accompanied by quantitative data to facilitate comparison and catalyst system selection.

Experimental Protocols

Ligand Synthesis

Protocol 1: Synthesis of a Pyrazole-Based NNN Pincer Ligand

This protocol describes the synthesis of a tridentate NNN pincer ligand based on a pyrazole skeleton, which can be used to prepare various transition metal complexes for catalysis.[8]

Materials:

  • 2-Pyridinecarboxylic acid

  • 2-(1H-Pyrazol-1-yl)aniline

  • Thionyl chloride (SOCl₂)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

Procedure:

  • Synthesis of the Amide Precursor:

    • To a solution of 2-pyridinecarboxylic acid (1.0 eq) in anhydrous DCM, add SOCl₂ (1.2 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess SOCl₂ under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of 2-(1H-pyrazol-1-yl)aniline (1.0 eq) and NEt₃ (1.5 eq) in anhydrous DCM at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide precursor.

  • Synthesis of the NNN Pincer Manganese Complex:

    • A mixture of the amide precursor (1.0 eq), Mn(CO)₅Br (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous toluene is heated at reflux for 24 hours under an inert atmosphere.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting solid is washed with diethyl ether and dried under vacuum to yield the NNN pincer manganese complex.[8]

Protocol 2: Synthesis of a Scorpionate-Type Tris(pyrazolyl)borate Ligand

This protocol outlines the synthesis of a classic scorpionate ligand, potassium hydrotris(pyrazolyl)borate (KTp), a versatile ligand for a wide range of metals.[9]

Materials:

  • Pyrazole

  • Potassium borohydride (KBH₄)

  • Mineral oil

Procedure:

  • In a round-bottom flask, combine pyrazole (4.0 eq) and KBH₄ (1.0 eq).

  • Heat the mixture to 180-190 °C under a nitrogen atmosphere. The mixture will melt and evolve hydrogen gas.

  • Maintain the temperature for 30 minutes after the gas evolution ceases.

  • Cool the mixture to room temperature, which will result in a white solid.

  • Wash the solid with hot toluene to remove any unreacted pyrazole.

  • Dry the resulting white powder under vacuum to yield potassium hydrotris(pyrazolyl)borate.

Catalytic Applications

Protocol 3: Suzuki-Miyaura Cross-Coupling using a Palladium-Pyrazole-Phosphine Catalyst

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a pre-catalyst system.[3]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (1 mol%)

  • Pyrazole-phosphine ligand (e.g., 1-(2'-(diphenylphosphino)phenyl)-3,5-dimethylpyrazole) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃, the pyrazole-phosphine ligand, aryl bromide, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture at 80-100 °C with stirring for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Protocol 4: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol describes the aerobic oxidation of benzyl alcohol to benzaldehyde using a copper-pyrazole catalyst system.[2]

Materials:

  • Benzyl alcohol (1.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)

  • Pyrazole-based ligand (e.g., 1-methyl-1H-pyrazole) (10 mol%)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (10 mol%)

  • Acetonitrile (5 mL)

  • Oxygen or air atmosphere

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂·H₂O, the pyrazole-based ligand, and TEMPO.

  • Add acetonitrile and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add benzyl alcohol to the reaction mixture.

  • Stir the reaction vigorously under an atmosphere of oxygen (balloon) or in open air at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzaldehyde.

Protocol 5: Asymmetric Henry (Nitroaldol) Reaction using a Chiral Pyrazole-Amino Alcohol Ligand

This protocol provides a general procedure for the enantioselective Henry reaction between an aldehyde and nitromethane.[7][10]

Materials:

  • Aldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

  • Chiral pyrazole-amino alcohol ligand (e.g., (R)-N-((1H-pyrazol-1-yl)methyl)-2-amino-2-phenylethanol) (12 mol%)

  • Ethanol (2 mL)

Procedure:

  • In a reaction vial, dissolve Cu(OAc)₂·H₂O and the chiral pyrazole-amino alcohol ligand in ethanol.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the aldehyde to the catalyst solution.

  • Add nitromethane and stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (typically 24-72 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

Table 1: Comparison of Pyrazole-Based Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryLigandCatalyst SystemTemp (°C)Time (h)Yield (%)Citation
11-(2'-(Diphenylphosphino)phenyl)-3,5-dimethylpyrazolePd₂(dba)₃ / Ligand801695[3]
2XPhosXPhos Pd G21001586[11]
3SPhosPd(OAc)₂ / SPhos1002080[12]
4Buchwald LigandPd(OAc)₂ / Ligand851270-80[13]

Table 2: Catalytic Performance of Copper-Pyrazole Complexes in the Oxidation of Catechol to o-Quinone

EntryLigandCopper SaltSolventRate (µmol L⁻¹ min⁻¹)Citation
1Ligand L6¹Cu(CH₃COO)₂THF5.596[3][14]
2Ligand L2²CuSO₄Methanol14.115[5]
3Ligand L1³CuCl₂Methanol0.146[5]
4Pyrazole-hydrazone L6⁴Cu(CH₃COO)₂Methanol401 (µmol L⁻¹ s⁻¹)[15]

¹(E)-N'-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)picolinohydrazonamide ²N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline ³N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline ⁴Structure not specified in abstract

Table 3: Enantioselective Henry Reaction with a Chiral Pyrazole-Amino Alcohol Ligand

EntryAldehydeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)Citation
12-Nitrobenzaldehyde202524>9990.4[10]
24-Nitrobenzaldehyde1025249585
3Benzaldehyde1025728875
42-Chlorobenzaldehyde2025249892.1[10]

Mandatory Visualization

Ligand_Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthesis Steps cluster_products Products PyridineAcid 2-Pyridinecarboxylic Acid AcidChloride Acid Chloride Formation (SOCl₂) PyridineAcid->AcidChloride PyrazolylAniline 2-(1H-Pyrazol-1-yl)aniline Amidation Amidation Reaction (NEt₃, DCM) PyrazolylAniline->Amidation AcidChloride->Amidation AmidePrecursor Amide Precursor Amidation->AmidePrecursor Complexation Complexation (Mn(CO)₅Br, Toluene) PincerComplex NNN Pincer Mn Complex Complexation->PincerComplex AmidePrecursor->Complexation

Caption: Workflow for the synthesis of a pyrazole-based NNN pincer manganese complex.

Catalytic_Cycle_Suzuki Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OH)₂ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Asymmetric_Henry_Reaction cluster_reactants Reactants Aldehyde Aldehyde Catalyst Chiral Cu(II)-Pyrazole Amino Alcohol Complex Aldehyde->Catalyst Nitromethane Nitromethane Nitromethane->Catalyst Intermediate Chiral Enolate/ Nitronate Intermediate Catalyst->Intermediate Coordination & Deprotonation Product Chiral β-Nitro Alcohol Intermediate->Product C-C Bond Formation & Protonation

References

Application Notes and Protocols for the Derivatization of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine is a valuable scaffold in medicinal chemistry. The pyrazole core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2] The presence of a primary amino group at the 5-position provides a versatile handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the derivatization of this scaffold and guidance on establishing an SAR campaign.

Derivatization Strategies and Structure-Activity Relationship (SAR)

The derivatization of this compound can be approached through several key synthetic transformations targeting the 5-amino group and the C4-position of the pyrazole ring. These modifications allow for the introduction of a diverse range of functional groups to probe interactions with biological targets.

N-Substitution via Reductive Amination and Acylation

Modification of the 5-amino group is a primary strategy to explore the SAR. Introducing various substituents can modulate the compound's polarity, hydrogen bonding capacity, and steric profile.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction of the intermediate imine introduces N-alkyl or N-arylmethyl groups.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, providing a means to introduce a variety of substituents and explore hydrogen bond acceptor interactions.

  • N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond donors and acceptors and introduce larger, more rigid groups.[3]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, introduces urea or thiourea moieties, which are effective at forming hydrogen bonds.

C4-Substitution via Halogenation and Cross-Coupling

The C4-position of the pyrazole ring is another key site for modification. Introducing substituents at this position can influence the overall shape of the molecule and allow for the exploration of additional binding pockets in a target protein.

  • Halogenation: The C4-position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[4][5][6]

  • Suzuki-Miyaura Cross-Coupling: The resulting 4-halo-pyrazole can then be subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Illustrative Structure-Activity Relationship (SAR) Table

The following table presents hypothetical yet plausible SAR data for a series of this compound derivatives evaluated as inhibitors of a generic protein kinase (e.g., a Cyclin-Dependent Kinase - CDK). This data is for illustrative purposes to guide an SAR campaign.

Compound IDR1 (at N5)R2 (at C4)Kinase IC50 (nM)
1 -H-H>10,000
2a -C(=O)CH3-H8,500
2b -C(=O)Ph-H2,300
2c -C(=O)-(4-methoxyphenyl)-H950
2d -SO2Ph-H1,200
2e -C(=O)NHPh-H450
3a -C(=O)NHPh-Br400
3b -C(=O)NHPh-Ph150
3c -C(=O)NHPh-(pyridin-4-yl)85
3d -C(=O)NHPh-(furan-2-yl)210

SAR Summary:

  • The unsubstituted parent compound 1 is inactive.

  • Simple N-acylation (2a , 2b ) confers weak activity, with a larger aromatic ring (2b ) being more favorable than a small alkyl group (2a ).

  • Electron-donating groups on the N-acyl phenyl ring (2c ) improve potency, suggesting a potential hydrophobic pocket with some tolerance for polar interactions.

  • N-sulfonylation (2d ) results in comparable activity to N-acylation.

  • Formation of a urea (2e ) significantly enhances potency, likely due to the additional hydrogen bonding interactions.

  • Halogenation at the C4-position (3a ) does not significantly impact activity.

  • Introduction of an aromatic ring at C4 via Suzuki coupling (3b ) leads to a notable increase in potency, indicating a beneficial interaction in a hydrophobic pocket.

  • A nitrogen-containing heterocycle at C4 (3c ) further enhances activity, suggesting a potential hydrogen bond acceptor interaction.

  • Other five-membered heterocycles like furan (3d ) are also well-tolerated at the C4-position.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-acyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the synthesis of N-sulfonyl derivatives.[3]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous acetonitrile

  • Triethylamine (TEA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (2.4 eq) followed by the sulfonyl chloride (2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by flash column chromatography on silica gel using dichloromethane as the eluent to afford the desired N,N-bis(sulfonyl)amine.[3]

Protocol 3: General Procedure for C4-Halogenation

This protocol describes the bromination of the pyrazole ring at the C4-position. A similar procedure can be followed for iodination using NIS.[4][5][6]

Materials:

  • N-acylated or N-ureido this compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve the starting pyrazole derivative (1.0 eq) in anhydrous acetonitrile.

  • Add NBS (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the 4-bromo-pyrazole derivative with a boronic acid.

Materials:

  • 4-Bromo-pyrazole derivative

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a reaction vessel, add the 4-bromo-pyrazole (1.0 eq), boronic acid (1.5 eq), and base (2.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for Derivatization

Derivatization_Workflow cluster_n5 N5-Derivatization cluster_c4 C4-Derivatization start 3-tert-Butyl-1-methyl- 1H-pyrazol-5-amine reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination n_acylation N-Acylation (R-COCl, Base) start->n_acylation n_sulfonylation N-Sulfonylation (R-SO2Cl, Base) start->n_sulfonylation urea_formation Urea Formation (R-NCO) start->urea_formation n_alkylated N-Alkylated Product reductive_amination->n_alkylated n_acylated N-Acylated Product n_acylation->n_acylated n_sulfonylated N-Sulfonylated Product n_sulfonylation->n_sulfonylated urea_product Urea Product urea_formation->urea_product halogenation Halogenation (NBS or NIS) n_acylated->halogenation urea_product->halogenation halo_intermediate 4-Halo-N5-derivatized Intermediate halogenation->halo_intermediate suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) c4_substituted C4-Substituted Product suzuki->c4_substituted halo_intermediate->suzuki

Caption: Synthetic routes for the derivatization of this compound.

Logical Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis Module start Define Biological Target and Assay synthesis Synthesize Library of Derivatives start->synthesis screening Primary Biological Screening (e.g., IC50) synthesis->screening n5_derivatization N5-Derivatization c4_derivatization C4-Derivatization data_analysis Analyze SAR Data screening->data_analysis data_analysis->synthesis Design Next Generation of Compounds lead_identification Identify Lead Compounds data_analysis->lead_identification optimization Further Optimization (ADME/Tox) lead_identification->optimization

Caption: Iterative cycle for structure-activity relationship (SAR) studies.

References

Application Notes & Protocols for Safe Handling and Storage of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures and safety protocols for the handling and storage of aminopyrazoles in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of the compounds.

General Safety Precautions

Aminopyrazoles, such as 3-Aminopyrazole, are hazardous chemicals that require careful handling. They can be harmful if swallowed, cause severe skin burns and eye damage, and may lead to respiratory irritation or allergic skin reactions.[1] Always handle aminopyrazoles in a designated area, away from general laboratory traffic.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory system.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling aminopyrazoles.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thickness.To prevent skin contact and burns.[3]
Eye Protection Tight-sealing safety goggles and a face shield.To protect eyes from dust and splashes, preventing severe damage.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dusts are generated to prevent respiratory irritation.[1]

Engineering Controls

Proper engineering controls are essential to minimize exposure to aminopyrazoles.

  • Fume Hood: All handling of aminopyrazole solids and solutions must be conducted in a certified chemical fume hood.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Storage Procedures

Proper storage is crucial to maintain the stability of aminopyrazoles and prevent hazardous reactions.

Storage ConditionSpecificationRationale
Temperature Refrigerated.To maintain chemical stability.[1][4]
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen).Aminopyrazoles can be air-sensitive.[1][4]
Light Protected from light.Aminopyrazoles can be light-sensitive.[1][4]
Container Tightly closed container.To prevent contamination and exposure to air/moisture.[4]
Incompatibilities Store away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.To prevent hazardous chemical reactions.[1]

Spill and Waste Disposal

In the event of a spill, evacuate the area and wear appropriate PPE.[1] Spilled material should be swept up and placed into a suitable, labeled container for disposal.[1] Avoid generating dust.[1] Dispose of aminopyrazole waste in accordance with local, state, and federal regulations.

First Aid Measures

Immediate medical attention is required for any exposure.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1][5]

Experimental Protocol: Weighing and Dissolving Aminopyrazole

This protocol outlines the steps for safely weighing a solid aminopyrazole and preparing a solution.

Materials:

  • Aminopyrazole solid

  • Appropriate solvent

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Stir bar

  • Magnetic stir plate

  • Volumetric flask (if preparing a stock solution)

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Set up all equipment inside a chemical fume hood.

    • Place a "Hazardous Material in Use" sign on the fume hood sash.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of aminopyrazole solid from its storage container to the weighing paper using a clean spatula.

    • Record the exact weight.

    • Securely close the aminopyrazole storage container.

  • Dissolving:

    • Place the beaker or flask with a stir bar on the magnetic stir plate inside the fume hood.

    • Add the desired volume of solvent to the beaker.

    • Carefully add the weighed aminopyrazole solid to the solvent.

    • Turn on the magnetic stirrer to facilitate dissolution.

    • If preparing a stock solution, quantitatively transfer the dissolved aminopyrazole to a volumetric flask and bring to volume with the solvent.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Properly dispose of the weighing paper as hazardous waste.

    • Remove PPE in the correct order and wash hands thoroughly.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don PPE B Work in Fume Hood A->B C Gather Materials B->C D Weigh Solid C->D E Dissolve in Solvent D->E F Clean Workspace E->F G Dispose of Waste F->G H Store Properly G->H I Doff PPE H->I

Caption: Workflow for the safe handling of aminopyrazoles.

IncidentResponse cluster_actions cluster_report A Exposure Incident? B Skin Contact: Wash with soap & water for 15 min. Remove contaminated clothing. A->B  Skin C Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. A->C  Eye D Inhalation: Move to fresh air. Seek medical attention. A->D  Inhalation E Ingestion: Do NOT induce vomiting. Seek immediate medical attention. A->E  Ingestion F Inform Supervisor B->F C->F D->F E->F G Complete Incident Report F->G

Caption: Decision tree for responding to an aminopyrazole exposure incident.

References

Application Notes and Protocols: Sulfonamidation of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of sulfonamides derived from 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine. The protocols are based on established literature, offering a reproducible method for obtaining pyrazole-based sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug discovery.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals due to their diverse biological activities. The incorporation of a sulfonamide moiety onto the pyrazole scaffold can significantly enhance or modify its pharmacological profile. This document outlines the reaction conditions for the sulfonamidation of this compound, a key intermediate in the synthesis of novel therapeutic agents. The primary method described is a triethylamine-mediated reaction with a sulfonyl chloride in an aprotic polar solvent at ambient temperature.

Reaction Data Summary

The following table summarizes the quantitative data for a representative sulfonamidation reaction of this compound with 4-methylbenzenesulfonyl chloride.[1][2]

Starting MaterialReagentBaseSolventStoichiometric Ratio (Amine:Sulfonyl Chloride:Base)TemperatureTime (h)Product Yield
This compound4-Methylbenzenesulfonyl chlorideTriethylamineAcetonitrile1:2:2.4Room Temperature1288%

Experimental Protocol

This protocol details the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[1][2]

Materials:

  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

  • 4-Methylbenzenesulfonyl chloride

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Distilled water

  • Silica gel for column chromatography

  • Dichloromethane (for elution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol, 76 mg).

  • Add 2.0 mL of acetonitrile to dissolve the amine.

  • To the stirred solution, add 4-methylbenzenesulfonyl chloride (1.0 mmol, 190 mg).

  • Add triethylamine (1.2 mmol, 167 µL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Add 5.0 mL of distilled water to the residue.

  • Extract the aqueous mixture with ethyl acetate (2 x 5.0 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to afford the pure pyrazole-based benzenesulfonamide.[2]

Note: This procedure describes a double N-sulfonylation of the amino group.[1]

Reaction Workflow

The following diagram illustrates the key steps in the sulfonamidation of this compound.

Sulfonamidation_Workflow start Start reactants 1. Combine Reactants - this compound - 4-Methylbenzenesulfonyl chloride - Triethylamine - Acetonitrile start->reactants reaction 2. Reaction Stir at Room Temperature for 12 hours reactants->reaction workup 3. Aqueous Workup - Evaporate Solvent - Add Water - Extract with Ethyl Acetate reaction->workup purification 4. Purification Column Chromatography (Silica gel, Dichloromethane) workup->purification product Final Product N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) -4-methyl-N-tosylbenzenesulfonamide purification->product

Caption: Workflow for the synthesis of a pyrazole sulfonamide.

This application note provides a comprehensive guide for the synthesis of sulfonamides from this compound. The provided protocol and data can be adapted for the synthesis of a variety of pyrazole sulfonamide derivatives by modifying the sulfonyl chloride reagent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

A1: The most common and direct synthesis method is the cyclocondensation reaction of a β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile), with methylhydrazine. This reaction is a variation of the Knorr pyrazole synthesis.

Q2: What are the typical yields for this synthesis?

Q3: What are the critical reaction parameters that can affect the yield and purity?

A3: Several parameters are crucial for optimizing the yield and purity:

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition of reagents or products.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Alcohols like ethanol are commonly used.

  • pH: The pH of the reaction mixture can be critical. While the reaction is often carried out under neutral or slightly acidic conditions, the basicity of reagents can influence the reaction efficiency. In some two-step pyrazole syntheses, neutralization with an acid like sulfuric acid has been shown to be beneficial.

  • Stoichiometry of Reactants: The molar ratio of 4,4-dimethyl-3-oxopentanenitrile to methylhydrazine should be carefully controlled to maximize product formation and minimize unreacted starting materials.

  • Water Removal: The condensation reaction produces water. In some cases, using a drying agent can help drive the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.[2][3][4][5]

Q5: What are the common purification methods for this compound?

A5: Common purification techniques include:

  • Recrystallization: This is an effective method for purifying solid products.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities and unreacted starting materials.[4][6]

  • Extraction: Liquid-liquid extraction is often used during the work-up to separate the product from the reaction mixture.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Inactive or degraded reagents. 3. Incorrect pH of the reaction mixture.1. Gradually increase the reaction temperature and monitor by TLC. 2. Use fresh, high-purity starting materials. 3. Check the pH and adjust if necessary. For hydrazine salts, a base may be needed to liberate the free hydrazine.
Formation of Multiple Products/Impurities 1. Side reactions due to high temperature. 2. Formation of regioisomers. 3. Decomposition of starting materials or product.1. Lower the reaction temperature. 2. While less of a concern with symmetrical β-ketonitriles, careful control of reaction conditions can favor the desired isomer. 3. Ensure an inert atmosphere if reagents are air-sensitive.
Difficult Purification 1. Product is an oil or low-melting solid. 2. Impurities co-elute with the product during chromatography. 3. Product is highly soluble in the recrystallization solvent.1. If the product is an oil, consider converting it to a salt to induce crystallization. 2. Try a different solvent system for column chromatography. 3. Use a solvent system for recrystallization where the product has high solubility at high temperatures and low solubility at low temperatures.

Experimental Protocols

While a specific protocol for this compound is not detailed in the surveyed literature, the following protocol for the synthesis of its isomer, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine , provides a valuable and detailed experimental procedure that can be adapted.

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine [1]

  • Reagents and Stoichiometry:

    Reagent Molar Equiv. Amount
    tert-Butylhydrazine hydrochloride 1.0 25.00 g
    2 M Sodium Hydroxide 1.0 98.3 mL

    | 3-Aminocrotononitrile | 1.0 | 16.82 g |

  • Procedure:

    • A 250-mL three-necked round-bottomed flask is charged with solid tert-butylhydrazine hydrochloride (25.00 g).

    • 2 M NaOH (98.3 mL) is added, and the mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).

    • 3-Aminocrotononitrile (16.82 g) is added, and stirring is continued.

    • The flask is equipped with a reflux condenser, and the slurry is heated to 90 °C (internal temperature) with vigorous stirring for 22 hours.

    • After 22 hours, the biphasic mixture is cooled to 57 °C.

    • Seed crystals are introduced to induce crystallization.

    • The mixture is cooled to ambient temperature and then in an ice-water bath for one hour.

    • The solid product is collected by filtration, washed with the cold filtrate, and dried in a vacuum oven at ambient temperature.

  • Yield: 27.0 g (corrected yield of 87%).[1]

Visualizations

Experimental Workflow: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

reagents tert-Butylhydrazine HCl + 2M NaOH dissolution Stir at RT (10 min) reagents->dissolution add_nitrile Add 3-Aminocrotononitrile dissolution->add_nitrile reaction Heat to 90°C (22 h) add_nitrile->reaction cooling1 Cool to 57°C reaction->cooling1 crystallization Add Seed Crystals cooling1->crystallization cooling2 Cool to RT, then Ice Bath (1 h) crystallization->cooling2 filtration Filter and Wash cooling2->filtration drying Vacuum Dry filtration->drying product 1-tert-Butyl-3-methyl- 1H-pyrazol-5-amine drying->product

Caption: Workflow for the synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine.

Troubleshooting Logic for Low Yield

start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Verify Reaction Temperature temp_ok Temperature OK? check_temp->temp_ok check_time Check Reaction Time time_ok Time Sufficient? check_time->time_ok check_workup Review Workup and Purification Procedure workup_ok Workup Optimized? check_workup->workup_ok reagents_ok->check_temp Yes replace_reagents Use Fresh Reagents, Verify Stoichiometry reagents_ok->replace_reagents No temp_ok->check_time Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No time_ok->check_workup Yes increase_time Increase Reaction Time time_ok->increase_time No optimize_workup Optimize Purification (e.g., solvent, pH) workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes replace_reagents->start adjust_temp->start increase_time->start optimize_workup->start

Caption: A logical workflow for troubleshooting low yields in the pyrazole synthesis.

References

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazole derivatives?

The most common techniques for purifying pyrazole derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical properties of the derivative (e.g., solid or liquid), the nature of the impurities, and the scale of the purification.

Q2: How do I choose the best purification method for my pyrazole derivative?

The selection of an appropriate purification method depends on several factors:

  • Physical State: Crystalline solids are often amenable to recrystallization, while oils or liquids are typically purified by column chromatography or distillation.

  • Polarity: The polarity of your compound and its impurities will guide the choice of solvents for recrystallization and the mobile phase for column chromatography.

  • Solubility: Poorly soluble compounds may require specific techniques like using a binary solvent system for recrystallization or adsorbing the compound onto silica gel for column chromatography.[1]

  • Presence of Isomers: The separation of regioisomers or enantiomers often requires chromatographic techniques like flash column chromatography, HPLC, or GC.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid pyrazole derivatives. However, various issues can arise during the process.

Q3: What are the best solvents for recrystallizing pyrazole derivatives?

The choice of solvent is crucial and is determined by the polarity of the specific pyrazole derivative. Generally, effective solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also commonly used.[3] In a mixed solvent system, the crude compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling then promotes crystallization.[1]

Solvent/SystemTypePolarityNotes
Ethanol, MethanolProticHighGood general-purpose solvents for many pyrazole derivatives.
Ethyl AcetateAproticMediumEffective for a range of pyrazole derivatives.
Cyclohexane, Petroleum EtherNon-polarLowSuitable for less polar pyrazole derivatives.[3]
WaterProticHighCan be used for more polar or salt forms of pyrazole derivatives.[3]
Ethanol/WaterMixed ProticHighA versatile mixed solvent system for polar derivatives.[3]
Hexane/Ethyl AcetateMixedMediumA common system for compounds of intermediate polarity.[3]

Q4: My pyrazole derivative is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[3] To address this, you can:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[3]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Using an insulated container can help.[3]

  • Change the solvent system: Experiment with a different solvent or a different ratio in your mixed solvent system. A lower boiling point solvent might be beneficial.[3]

  • Use a seed crystal: Adding a small, pure crystal of your compound to the cooled, supersaturated solution can induce crystallization.[3]

Q5: The yield of my recrystallized pyrazole derivative is very low. How can I improve it?

Low yield can be due to several factors. To improve your recovery:

  • Use the minimum amount of hot solvent: Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.[3]

  • Ensure thorough cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.[2]

  • Prevent premature crystallization: Ensure all the crude material is dissolved in the hot solvent before cooling.

  • Recover from the mother liquor: The filtrate can be concentrated and a second crop of crystals can be obtained.

Q6: My recrystallized pyrazole derivative has a persistent color. How can I remove it?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly reduce the yield.

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid pyrazole derivatives, especially for separating mixtures of compounds with different polarities.

Q7: What stationary and mobile phases are typically used for pyrazole derivatives?

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the column chromatography of pyrazole derivatives.[4][5] Alumina can also be used, particularly for compounds that are sensitive to the acidic nature of silica gel.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The polarity of the eluent is optimized to achieve good separation. For very polar compounds, a small amount of a highly polar solvent like methanol can be added.[6]

Q8: My pyrazole derivative is not moving from the baseline of the TLC plate, even with 100% ethyl acetate. What should I do?

For very polar compounds that do not move on a silica gel TLC plate, you can try the following:

  • Use a more polar mobile phase: A common strategy is to add a small percentage (1-10%) of methanol to your eluent (e.g., dichloromethane or ethyl acetate).[6]

  • Add a basic modifier: For basic pyrazole derivatives that may be interacting strongly with the acidic silica gel, adding a small amount of triethylamine or ammonia to the mobile phase can improve elution.[7]

  • Consider reverse-phase chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is often effective for purifying highly polar compounds.[8]

Q9: My pyrazole derivative is streaking on the TLC plate and the column. What is causing this?

Streaking can be caused by several factors:

  • Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.

  • Inappropriate solvent for sample application: If the sample is dissolved in a solvent that is too strong (too polar), it can cause streaking. The sample should be dissolved in a solvent in which it is soluble but that is as non-polar as possible.

  • Compound instability: Some compounds can decompose on the silica gel, leading to streaking. You can test for this by running a 2D TLC.[6]

  • Acidic or basic nature of the compound: If your pyrazole derivative is acidic or basic, it may interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can help to reduce streaking.

Acid-Base Extraction

Q10: Can I use acid-base extraction to purify my pyrazole derivative?

Yes, if your pyrazole derivative has a basic nitrogen atom, you can use acid-base extraction for purification. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any neutral or acidic impurities.

  • Neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification via Acid Salt Formation and Crystallization

This method is particularly useful for purifying basic pyrazole derivatives or for separating isomers.[2][4]

  • Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent such as acetone, ethanol, or isopropanol.[9]

  • Acid Addition: Add an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) to the solution.[9]

  • Crystallization: The acid addition salt of the pyrazole will often have different solubility properties and may crystallize out of the solution upon standing or cooling.

  • Isolation: Collect the salt crystals by vacuum filtration.

  • Neutralization: Dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate) to regenerate the pure pyrazole derivative.

  • Extraction: Extract the pure pyrazole derivative with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Pyrazole Derivative Assess Assess Physical Properties (Solid/Liquid, Polarity) Crude->Assess Solid Solid Assess->Solid Solid Liquid Liquid/Oil Assess->Liquid Liquid/Oil Recrystallization Recrystallization Solid->Recrystallization AcidBase Acid-Base Extraction Solid->AcidBase If Basic Column Column Chromatography Liquid->Column Liquid->AcidBase If Basic IsomerCheck Isomers Present? Recrystallization->IsomerCheck PureLiquid Pure Product Column->PureLiquid AcidBase->Recrystallization Solid after neutralization AcidBase->Column Liquid after neutralization PureSolid Pure Crystalline Product IsomerCheck->Column Yes IsomerCheck->PureSolid No

Caption: General purification workflow for pyrazole derivatives.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Identify Problem Start->Problem OilingOut Oiling Out Problem->OilingOut Oil forms LowYield Low Yield Problem->LowYield Few crystals NoCrystals No Crystals Form Problem->NoCrystals Solution remains clear Solution1 Increase Solvent Volume Slow Cooling Change Solvent Use Seed Crystal OilingOut->Solution1 Solution2 Minimize Hot Solvent Thorough Cooling Concentrate Mother Liquor LowYield->Solution2 Solution3 Concentrate Solution Scratch Flask Add Seed Crystal NoCrystals->Solution3 Success Pure Crystals Obtained Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for common recrystallization issues.

References

identifying common side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.

Question 1: What are the most common side products in pyrazole synthesis, particularly in the Knorr synthesis?

Answer: The formation of side products is a common challenge in pyrazole synthesis. The nature and quantity of these byproducts are highly dependent on the substrates and reaction conditions. Key side products include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazoles.[1][2] The ratio of these isomers is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions like pH and solvent.[2]

  • Incomplete Cyclization Products: The reaction may stall at an intermediate stage, leading to the formation of stable intermediates such as hydroxylpyrazolidines that do not readily dehydrate to the final aromatic pyrazole.[2] In reactions with α,β-unsaturated ketones or aldehydes, pyrazoline (4,5-dihydro-1H-pyrazole) intermediates are common and may require a separate oxidation step to be converted to the desired pyrazole.[3]

  • Products from Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to various side reactions, reducing the yield of the desired product and complicating purification.[2][4] Hydrazine derivatives, in particular, can be sensitive to air and light, leading to the formation of colored impurities.[3]

  • Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the starting materials can lead to complex rearrangements or ring-opening of the pyrazole product under certain conditions, such as elevated temperatures.[2]

Question 2: Why is the yield of my pyrazole synthesis consistently low, and how can I improve it?

Answer: Low yields in pyrazole synthesis can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

  • Incomplete Reaction: The reaction may not be proceeding to completion. To address this, you can try increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Gently increasing the reaction temperature or using microwave-assisted synthesis can also be effective.[5]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial imine formation.[5]

  • Side Reactions: The formation of the side products mentioned in the previous question can significantly lower the yield of the desired pyrazole. Optimizing reaction conditions to minimize these side reactions is crucial.

  • Poor Quality of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to unwanted side reactions.[4]

  • pH Control: The reaction can be pH-sensitive. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote other side reactions.[3]

Below is a logical workflow for troubleshooting low yields in pyrazole synthesis:

low_yield_troubleshooting start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions If yield still low solution Improved Yield optimize_conditions->solution If yield improves purification_loss Evaluate Purification Procedure check_side_reactions->purification_loss If side products are significant check_side_reactions->solution If side products are minimized purification_loss->solution If losses are minimized

Caption: A logical workflow for troubleshooting low pyrazole yield.

Question 3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common issue with unsymmetrical 1,3-dicarbonyls.[2] Several strategies can be employed to improve regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some cases.[2]

  • pH Control: Adjusting the pH can alter the site of the initial nucleophilic attack by the hydrazine. For example, under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[2]

  • Temperature: Reaction temperature can also play a role in controlling regioselectivity. It is advisable to screen different temperatures to find the optimal condition for the desired isomer.

  • Catalyst: The choice of catalyst can influence the regiochemical outcome. Both acid and base catalysts can be explored.

Quantitative Data on Side Product Formation

The ratio of regioisomers is highly dependent on the specific substrates and reaction conditions. The following table provides an example of how reaction conditions can influence the formation of regioisomeric pyrazoles.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Ratio of Regioisomer 1 : Regioisomer 2Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolAcetic AcidReflux43 : 57[1]
1-Phenyl-1,3-butanedioneMethylhydrazineTFENoneRoom Temp>95 : <5[2]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanolNoneRoom Temp1 : 1.3[2]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester

This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[6]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[6]

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[6]

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]

  • Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation.[6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Rinse the collected product with a small amount of cold water and allow the solid to air dry.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

knorr_synthesis_workflow start Start mix_reagents Mix Ethyl Benzoylacetate, Hydrazine Hydrate, 1-Propanol, and Acetic Acid start->mix_reagents heat Heat at 100°C for 1h mix_reagents->heat monitor Monitor by TLC heat->monitor add_water Add Water to Hot Mixture monitor->add_water Reaction Complete cool Cool to Room Temperature add_water->cool filter Filter and Wash with Water cool->filter dry Air Dry the Product filter->dry end End dry->end

Caption: Experimental workflow for the Knorr pyrazolone synthesis.

Protocol 2: General Procedure for Paal-Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of pyrazoles from 1,4-dicarbonyl compounds and primary amines or ammonia.

Materials:

  • 1,4-Dicarbonyl compound

  • Primary amine or ammonia

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent in a round-bottom flask.

  • Add an excess of the primary amine or ammonia to the solution.

  • The reaction can be conducted at room temperature or heated to reflux to increase the rate. The addition of a weak acid like acetic acid can accelerate the reaction.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Signaling Pathways and Logical Relationships

The Knorr pyrazole synthesis can proceed through different pathways, especially with unsymmetrical dicarbonyls, leading to regioisomers. The following diagram illustrates these competing pathways.

knorr_pathways start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_c1 Hydrazine attacks Carbonyl 1 start->attack_c1 attack_c2 Hydrazine attacks Carbonyl 2 start->attack_c2 intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 cyclization1 Intramolecular Cyclization intermediate1->cyclization1 cyclization2 Intramolecular Cyclization intermediate2->cyclization2 dehydration1 Dehydration cyclization1->dehydration1 dehydration2 Dehydration cyclization2->dehydration2 product1 Regioisomer 1 dehydration1->product1 product2 Regioisomer 2 dehydration2->product2

Caption: Knorr synthesis pathways leading to different regioisomers.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can arise from several factors, from starting material quality to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, which reduces the yield and complicates purification.[1] Hydrazine derivatives can degrade, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1][2] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary, and microwave-assisted synthesis can be an effective way to improve yields and reduce reaction times.[2][3]

  • Consider Catalyst Choice: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[4]

  • Be Aware of Side Reactions: Potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can lower your yield.[1]

  • Product Degradation: The synthesized pyrazole might be unstable under the reaction or workup conditions. If you suspect product degradation, try running the reaction at a lower temperature or using a milder catalyst.[2]

  • Purification Losses: Significant product loss can occur during purification steps like chromatography or recrystallization.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can significantly influence regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[5][6][7]

  • pH Control: The pH of the reaction medium is a crucial factor. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[1][8]

  • Steric Hindrance: The steric bulk of substituents on the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway and, therefore, the regioselectivity.

Q3: The reaction mixture has turned dark, and I'm having trouble with purification. What could be the cause and how can I resolve it?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] The mixture can become acidic, which may promote the formation of colored byproducts.[1]

Troubleshooting and Purification Tips:

  • Use a Mild Base: The addition of a mild base like sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help remove some of these colored impurities.[1]

  • Recrystallization: This is an effective method for purification.[1] If the product crashes out of solution too quickly during recrystallization, you can try adding more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep it dissolved at a lower temperature.[1]

  • Column Chromatography: For difficult separations, column chromatography on silica gel is a standard purification technique.[1]

Q4: My reaction is very slow or not proceeding at all. What steps can I take to initiate or speed up the reaction?

A4: A sluggish or stalled reaction can be due to several factors, including low reactivity of the starting materials, inappropriate solvent, or suboptimal temperature.

Troubleshooting a Slow Reaction:

  • Increase Temperature: Many pyrazole syntheses require heating. If the reaction is slow at room temperature, consider increasing the temperature. If the solvent's boiling point is a limitation, switch to a higher-boiling solvent.[8]

  • Switch to a More Polar Solvent: The polarity of the solvent plays a crucial role. If the reaction is slow in a nonpolar solvent, trying a more polar solvent like DMF or ethanol could increase the rate.[4][8]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][9][10]

  • Catalyst Addition: If not already using one, the addition of an appropriate acid or base catalyst can accelerate the reaction.[2]

Data Presentation: Effect of Reaction Parameters on Pyrazole Synthesis

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric RatioReference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol (EtOH)1:1[7]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)9:1[7]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[7]
Ethyl 2,4-dioxopentanoateMethylhydrazineBoiling EtOH2:1[5]

Table 2: Optimization of Microwave-Assisted Pyrazole Synthesis

Power (W)Time (min)Yield (%)Reference
280520[9]
420567[9]
560554[9]
4201071[9]
4201562[9]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[11]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 equivalents)[1]

  • Solvent (e.g., ethanol or glacial acetic acid)[1][11]

  • Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄), if required.

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add the hydrazine derivative to the solution. The addition may be exothermic.[11]

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Synthesis of Dihydro-Pyrazoles

This protocol is an example of a greener and faster synthesis method.[3]

Materials:

  • Substituted dibenzalacetone (1 mmol)

  • 4-Substituted phenylhydrazine hydrochloride (1 mmol)

  • Absolute ethanol (3 mL)

  • Sodium hydroxide (2.5 mmol)

Procedure:

  • In a microwave vial, combine the substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride in absolute ethanol.

  • Add sodium hydroxide to make the solution alkaline.

  • Irradiate the resulting mixture in a microwave reactor at 100 W and 75 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, proceed with appropriate workup and purification.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield in Pyrazole Synthesis check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Pure evaluate_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, Catalyst) optimize_stoichiometry->evaluate_conditions check_side_reactions Investigate Side Reactions (e.g., Regioisomers) evaluate_conditions->check_side_reactions purification Optimize Purification Protocol check_side_reactions->purification success Improved Yield purification->success ReactionParameterInfluence cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Solvent Solvent Solvent->Yield Solvent->Purity Regioselectivity Regioselectivity Solvent->Regioselectivity Catalyst Catalyst Catalyst->Yield Catalyst->Regioselectivity Time Time Time->Yield

References

Technical Support Center: Crystallization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A1: The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For less polar pyrazoles, mixtures like hexane/ethyl acetate can be effective.[1] A mixed-solvent system, such as ethanol/water, is often used for polar derivatives.[1] In this technique, the compound is dissolved in a "good" solvent (e.g., ethanol) at an elevated temperature, and a "poor" solvent (e.g., water) is added dropwise until turbidity is observed, followed by slow cooling.[1][2]

Q2: My substituted pyrazole is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," or liquid-liquid phase separation, happens when a solute-enriched liquid phase separates from the solution.[3][4] This is common for compounds with low melting points or flexible structures.[3] To avoid this, you can try several strategies:

  • Increase Solvent Volume: Adding more of the "good" solvent can lower the saturation point.[1]

  • Slow Down Supersaturation: Reduce the cooling rate or the addition rate of an anti-solvent.[4]

  • Use Seed Crystals: Adding a small crystal of the pure compound can induce crystallization.[1][3]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures.[1][5]

  • Control Temperature: Maintain the temperature to avoid reaching the supersaturation levels that lead to oiling out.[3]

Q3: The yield of my pyrazole crystallization is very low. How can I improve it?

A3: Low yield can be due to several factors. To improve your recovery, consider the following:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve your compound.[1]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation.[1]

  • Solvent Choice: The solubility of your compound at low temperatures in the chosen solvent should be minimal.

  • Prevent Premature Crystallization: If the product crystallizes too early during hot filtration, use a pre-warmed funnel.[1]

Q4: I am unable to obtain crystals, and an amorphous solid keeps forming. What can I do?

A4: Amorphous solids are thermodynamically unstable and tend to convert to a crystalline form.[6] Their formation can be promoted by rapid processes like fast cooling or evaporation. To encourage crystallization:

  • Slow Down the Process: Employ techniques like slow solvent evaporation, vapor diffusion, or solvent layering.[7]

  • Sonocrystallization: The use of ultrasonic energy can sometimes induce crystallization.[7]

  • Mechanical Stress: Processes like grinding can sometimes convert amorphous material to a crystalline form.[8]

Q5: How can I separate regioisomers of a substituted pyrazole by crystallization?

A5: Fractional recrystallization can be an effective method if the regioisomers have different solubilities in a specific solvent system.[1] This process involves multiple recrystallization steps to enrich one isomer progressively. It's also important to note that reaction conditions, such as the solvent and pH, can influence the initial ratio of regioisomers formed.[9]

Troubleshooting Guides

Issue 1: Poor Solubility of the Substituted Pyrazole
  • Problem: The compound does not dissolve in common crystallization solvents, even at elevated temperatures.

  • Solutions:

    • Solvent Screening: Test a wider range of solvents with varying polarities.

    • Co-solvents: Use a mixture of solvents to increase solvating power.[2]

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration.[2]

    • Structural Modification: For downstream applications, consider introducing polar functional groups or forming a salt to improve solubility.[2]

Issue 2: Polymorphism - Obtaining Different Crystal Forms
  • Problem: The crystallization process yields different crystal structures (polymorphs) under seemingly similar conditions.

  • Solutions:

    • Controlled Conditions: Strictly control crystallization parameters such as temperature, cooling rate, and solvent composition.

    • Seeding: Use seed crystals of the desired polymorph to direct the crystallization.

    • Solvent System: The choice of solvent can significantly influence the resulting polymorph. Experiment with different solvents to favor the desired form. The nature and position of substituents on the pyrazole ring can also lead to different hydrogen-bonding motifs, resulting in various crystal packing.[10]

Data Presentation

Table 1: Common Solvents for Pyrazole Crystallization

Solvent/SystemTypePolarityRecommended For
Ethanol / WaterMixed ProticHighPolar pyrazole derivatives[1]
MethanolProticHighMany pyrazole compounds[1]
IsopropanolProticMediumCooling crystallization[1]
AcetoneAproticMediumCompounds of intermediate polarity[1]
Ethyl AcetateAproticMediumCompounds of intermediate polarity[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumLess polar pyrazoles[1]
CyclohexaneNon-polarLowNon-polar pyrazole derivatives[1]

Table 2: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7[7]
Water24.819.4[7]
Cyclohexane31.80.577[7]
Cyclohexane56.25.86[7]
Benzene5.20.31[7]
Benzene46.516.8 (moles/1000mL)[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude substituted pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable solvent.[1]

  • Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.[1]

  • Drying: Dry the purified crystals.[1]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (one in which it is readily soluble).[1][2]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid.[2]

  • Clarification: If too much anti-solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[2]

  • Cooling: Allow the flask to cool slowly to room temperature.[2]

  • Inducing Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or place it in an ice bath.[2]

  • Isolation and Drying: Collect, wash with the cold "poor" solvent, and dry the crystals as described in the single-solvent protocol.[2]

Protocol 3: Vapor Diffusion
  • Preparation: Dissolve the pyrazole compound in a small amount of a moderately non-volatile solvent in a small, open vial.[7][11]

  • Setup: Place this inner vial inside a larger, sealed container that contains a more volatile anti-solvent.[7][11]

  • Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.[7][11]

Mandatory Visualization

Troubleshooting_Crystallization cluster_problem Observed Problem cluster_solution Potential Solutions start Crystallization Attempt oiling_out Oiling Out start->oiling_out Liquid droplets form no_crystals No Crystals / Amorphous Solid start->no_crystals Solid does not form low_yield Low Yield start->low_yield Few crystals form sol_oiling Increase Solvent Slow Cooling Seed Crystal Change Solvent oiling_out->sol_oiling sol_no_crystals Slow Evaporation Vapor Diffusion Sonication no_crystals->sol_no_crystals sol_low_yield Minimize Hot Solvent Thorough Cooling Optimize Solvent low_yield->sol_low_yield

Caption: Troubleshooting workflow for common pyrazole crystallization issues.

Experimental_Workflow_Mixed_Solvent step1 Dissolve crude pyrazole in minimal hot 'good' solvent step2 Add hot 'poor' solvent dropwise until turbidity step1->step2 step3 Re-dissolve precipitate with a drop of 'good' solvent if needed step2->step3 step4 Allow to cool slowly to room temperature step3->step4 step5 Induce crystallization (scratching/ice bath) if needed step4->step5 step6 Collect crystals by vacuum filtration step5->step6 step7 Wash crystals with cold 'poor' solvent step6->step7 step8 Dry the pure crystals step7->step8

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

Technical Support Center: Purification of Crude Pyrazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude pyrazole product?

Common impurities can include regioisomers (e.g., 1,3- vs. 1,5-isomers), unreacted starting materials, heavy byproducts or tars, and colored impurities arising from oxidation or side reactions.[1][2] The specific impurity profile will depend heavily on the synthetic route and reaction conditions employed.[1]

Q2: Which purification method is best for my pyrazole derivative?

The optimal purification method depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization is highly effective for removing small amounts of impurities from solid products, especially if the initial purity is already high.[2][3]

  • Column Chromatography is suitable for separating complex mixtures, isomers, or when the crude product has low initial purity.[1][2]

  • Acid-Base Extraction is a useful technique for separating basic pyrazole products from non-basic impurities.[4][5]

  • Fractional Distillation can be employed to separate volatile pyrazole isomers with different boiling points.[1]

Q3: My purified pyrazole is a yellow or brown oil/solid instead of being colorless. How can I fix this?

A yellow or brown coloration often indicates the presence of oxidized impurities.[2] Some pyrazole moieties, like those with hydrazinyl groups, are sensitive to air and can oxidize.[2] To remove colored impurities during recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[3] However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[3]

Q4: I am having trouble purifying my basic pyrazole derivative using standard silica gel chromatography. What should I do?

The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to poor separation, tailing peaks, and even product degradation.[2][4] It is often recommended to deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base like triethylamine (~0.5-1%).[2][4] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[2]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[3]
The product "oils out" instead of crystallizing. The compound is precipitating from the solution at a temperature above its melting point.- Increase the volume of the "good" solvent to lower the saturation temperature. - Ensure the solution cools as slowly as possible. - Change the solvent system.[3]
Low yield of recovered crystals. - Too much solvent was used. - The solution was not cooled sufficiently. - The chosen solvent is not ideal.- Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize precipitation. - Select a solvent that dissolves the pyrazole when hot but has very low solubility when cold.[3]
The resulting crystals are impure. Soluble impurities were not fully removed or were trapped in the crystal lattice.- Ensure the solution was fully dissolved before cooling. - Wash the collected crystals with a small amount of cold recrystallization solvent. - Perform a second recrystallization.[3]
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - The eluent polarity is not optimal. - The column was not packed properly.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. An Rf value of ~0.3 for the target compound is often a good starting point.[2] - Ensure the silica gel is packed uniformly to avoid channeling.
Low recovery of the compound from the column. The basic pyrazole is strongly adsorbing to the acidic silica gel.- Deactivate the silica gel by preparing the slurry with eluent containing ~0.5-1% triethylamine.[2] - Consider using neutral alumina as the stationary phase.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[3]

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[3]

  • Drying: Dry the purified crystals.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent in which it is readily soluble.[3]

  • Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (in which the pyrazole is insoluble) dropwise until the solution becomes slightly cloudy.[3]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Column Chromatography with Deactivated Silica Gel
  • Eluent Selection: Use TLC to determine a suitable solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives good separation and an Rf value of ~0.3 for the pyrazole.[2]

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5% of the total solvent volume.[2]

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.[2]

  • Elution: Run the column with the eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

Protocol 4: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture containing the basic pyrazole in an organic solvent like ethyl acetate or dichloromethane.

  • Acidification: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will form a salt and move to the aqueous layer.[5]

  • Separation: Separate the aqueous layer containing the pyrazole salt.

  • Basification: Cool the aqueous layer and add a base (e.g., NaOH solution) to neutralize the acid and precipitate the purified pyrazole.

  • Extraction: Extract the aqueous layer with an organic solvent to recover the purified pyrazole.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the pure product.

Process Visualizations

Recrystallization_Workflow Crude Crude Pyrazole Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Pyrazole Dry->Pure

Caption: Workflow for Purification by Recrystallization.

Chromatography_Workflow Crude Crude Pyrazole TLC TLC Analysis for Eluent Selection Crude->TLC Load Load Sample Crude->Load Direct Loading Slurry Prepare Silica Slurry (+ Triethylamine) TLC->Slurry Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Pyrazole Evaporate->Pure

Caption: Workflow for Purification by Column Chromatography.

AcidBase_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dissolve Crude Mixture Impurities Non-Basic Impurities Salt Pyrazole Salt AddBase Add Base Salt->AddBase Precipitate Precipitated Pyrazole Extract Extract with Organic Solvent Precipitate->Extract Crude Crude Pyrazole in Organic Solvent AddAcid Add Aqueous Acid Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Separate1->Impurities Organic Layer Separate1->Salt Aqueous Layer AddBase->Precipitate Dry Dry & Concentrate Extract->Dry Pure Pure Pyrazole Dry->Pure

Caption: Workflow for Purification by Acid-Base Extraction.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of pyrazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during scale-up synthesis, particularly when using hydrazine or diazonium compounds, are significant. Hydrazine is a high-energy, toxic compound.[1] Key concerns include:

  • Thermal Runaway : Condensation reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if heat is not dissipated effectively at a larger scale.[1][2]

  • Decomposition : Hydrazine can decompose, sometimes explosively, especially at higher temperatures or in the presence of certain metals like copper or iron oxides.[1] Compounds with a high nitrogen-to-carbon ratio can also be potentially explosive.[2]

  • Toxicity and Flammability : Hydrazine is highly toxic and flammable, requiring strict handling procedures, appropriate personal protective equipment (PPE), and engineering controls to minimize exposure.[1]

  • Hazardous Intermediates : Steps like diazotisation can form unstable intermediates. Accumulating these compounds in large-scale batch reactions is a significant safety risk.[2][3]

Q2: My reaction yield is consistently low upon scale-up. What are the common causes and how can I troubleshoot this?

A2: Low yields are a common scale-up challenge and can originate from several factors:

  • Incomplete Reaction : The reaction may not reach completion due to inefficient mixing or poor heat transfer at a larger scale.[1][2]

    • Solution : Increase reaction time or temperature, ensuring the system is monitored.[4] Upgrading to more powerful mechanical stirrers can improve mixing.

  • Side Reactions : Changes in reaction conditions during scale-up can favor the formation of byproducts or regioisomers.[1][2]

    • Solution : Re-optimize reaction conditions (temperature, solvent, catalyst) at the new scale.[1][5] Precise control over reagent addition and temperature is critical.[1]

  • Product Loss During Workup : The methods used for extraction and purification at the lab scale may not be as efficient for larger volumes.

    • Solution : Optimize extraction and recrystallization procedures, including the choice of solvents, to minimize product loss.[1]

Q3: I am observing poor regioselectivity and the formation of multiple isomers. How can I improve the selectivity for my desired product?

A3: Poor regioselectivity is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5][6]

  • Optimize Reaction Conditions : The choice of solvent, temperature, and catalyst can significantly influence the isomeric ratio.[1][5] Screening different conditions is recommended. For example, some syntheses show that lowering the reaction temperature can improve selectivity.[1]

  • Modify Synthetic Route : Some synthetic pathways offer better regiochemical control.[1] Post-cyclization functionalization of a pre-formed pyrazole ring can sometimes provide better control over regioselectivity compared to starting with highly functionalized precursors.[7]

  • Catalyst Choice : The use of specific catalysts, such as nano-ZnO or various acids, can facilitate the reaction and may improve selectivity under optimized conditions.[4]

Q4: How can I manage the exothermic nature of the reaction to prevent a thermal runaway?

A4: Managing the exotherm is critical for a safe scale-up.[1] Strategies include:

  • Slow Reagent Addition : Implement a controlled, slow addition of the highly reactive reagent (e.g., hydrazine hydrate) to the reaction mixture.[1]

  • Efficient Cooling : Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.[1]

  • Dilution : Using a sufficient amount of an appropriate solvent helps to absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.[1]

  • Use of a Base : In some cases, adding a base like sodium acetate can mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[1]

Q5: Purification is difficult due to closely eluting impurities. What strategies can I employ?

A5: When the product and impurities have similar physical properties, purification can be challenging.[1]

  • Recrystallization : Screen a wide variety of solvents and solvent mixtures to find a system that provides good separation.[1][5]

  • Column Chromatography : Experiment with different solvent systems (eluents) and stationary phases to improve separation.[1]

  • Derivative Formation : In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate.

Q6: Are there safer alternatives to traditional hazardous reagents and processes in pyrazole synthesis?

A6: Yes, modern synthetic chemistry offers several greener and safer alternatives.

  • Flow Chemistry : This approach avoids the accumulation of large quantities of hazardous intermediates, such as diazonium salts, making it significantly safer than batch processing.[2][3] It also offers superior control over reaction parameters like temperature and mixing.[3]

  • Safer Reagents : For diazotization reactions, substituting sodium nitrite with a milder, more stable reagent like tert-butyl nitrite (TBN) can improve the safety profile.[2]

  • Greener Solvents : Avoid carcinogenic solvents like 1,4-dioxane. Investigations into alternative solvents such as THF or conducting reactions in aqueous media are becoming more common.[2][8]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Exothermic Runaway Poor heat dissipation at larger scale; Reagent addition is too fast.[1]Immediately stop reagent addition. Ensure maximum cooling is applied. For future runs, reduce the rate of addition, increase solvent volume, and verify adequate cooling capacity.[1]
Formation of Regioisomers Reaction conditions favor multiple isomers; Use of unsymmetrical precursors.[1][5]Screen different solvents, temperatures, and catalysts to improve selectivity.[1] Consider an alternative synthetic route with better regiochemical control.[5]
Product Degradation Product instability at elevated temperatures or in the presence of certain reagents.Lower the reaction and purification temperatures.[1] If the compound is sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Reaction Inefficient mixing at scale; Suboptimal temperature or reaction time.[4]Increase reaction time and/or temperature, monitoring progress via TLC or LC-MS.[4] Ensure the stirring mechanism is adequate for the vessel size.
Process Clogging (Flow Chemistry) Precipitation of solids, polymerization, or deposition of byproducts in the microreactor.[3]Optimize solvent choice to ensure all components remain in solution. Adjust temperature and concentration. Consider using a reactor designed for handling solids.[3]

Experimental Protocols

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on a general procedure for the Knorr synthesis of pyrazolone derivatives.[1][9]

  • Materials :

    • Ethyl acetoacetate (17 mmol)

    • Phenylhydrazine (14 mmol)

    • Glacial acetic acid (5 mL)

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol).

    • Add glacial acetic acid (5 mL) to the mixture.

    • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled mixture into ice-cold water to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under a vacuum.

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

This table summarizes how changing reaction parameters can affect the yield in the synthesis of various pyrazole derivatives.

Reactants Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
1,3-Diketones + ArylhydrazinesN,N-dimethylacetamideRoom TempN/A59-98[9]
Phenylhydrazine + Ethyl AcetoacetateNano-ZnO100292[9]
Hydrazines + β-di-functional compoundsVariousVariousVariousup to 98[6]
2-fluoro aniline + malononitrile + TBNAcetonitrile (Flow Chemistry)283 min (residence)High[2]

Visualizations

Troubleshooting_Workflow start Low Yield Observed During Scale-Up check_reaction Is the reaction going to completion? start->check_reaction check_impurities Are significant side products or isomers forming? check_reaction->check_impurities Yes sol_reaction Increase Time / Temp Improve Mixing Check Starting Materials check_reaction->sol_reaction No check_workup Is product lost during workup/purification? check_impurities->check_workup No sol_impurities Optimize Temp / Solvent Screen Catalysts Consider Alternate Route check_impurities->sol_impurities Yes sol_workup Optimize Extraction & Recrystallization Solvents check_workup->sol_workup Yes end_node Yield Improved check_workup->end_node No sol_reaction->end_node sol_impurities->end_node sol_workup->end_node

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.

Exotherm_Management start Scaling Up Exothermic Pyrazole Synthesis check_cooling Is Reactor Cooling Sufficient for Scale? start->check_cooling upgrade_cooling Upgrade Cooling System or Reduce Batch Size check_cooling->upgrade_cooling No implement_controls Implement Process Controls check_cooling->implement_controls Yes upgrade_cooling->implement_controls control_1 Slow, Controlled Reagent Addition implement_controls->control_1 control_2 Increase Solvent Volume (Dilution) implement_controls->control_2 control_3 Monitor Internal Temperature in Real-Time implement_controls->control_3 end_node Safe Scaled-Up Process control_1->end_node control_2->end_node control_3->end_node

Caption: Decision process for managing exothermic reactions during scale-up.

Batch_vs_Flow cluster_0 Batch Synthesis cluster_1 Flow Synthesis batch_start Reactants A + B in Large Reactor batch_reagent Add Hazardous Reagent C (All at once or slowly) batch_start->batch_reagent batch_reaction Accumulation of Hazardous Intermediate D batch_reagent->batch_reaction batch_product Final Product E batch_reaction->batch_product batch_risk High Risk of Runaway/Decomposition batch_reaction->batch_risk flow_start Streams of A, B, C Pumped into Reactor flow_reaction Intermediate D is Formed and Consumed Instantly in Heated Microreactor flow_start->flow_reaction flow_product Stream of Product E Exits Reactor flow_reaction->flow_product flow_risk Risk Minimized: No Accumulation flow_reaction->flow_risk

Caption: Comparison of batch vs. flow chemistry for hazardous reaction steps.

References

Technical Support Center: Understanding Degradation Pathways of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the study of pyrazole compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole compounds?

A1: Pyrazole compounds are susceptible to several degradation pathways, primarily influenced by their specific chemical structure and environmental conditions. The most common pathways include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of pyrazole compounds. This is a significant degradation route for many pyrazole-based herbicides and fungicides.[1] The process can involve cleavage of bonds (e.g., C-N bond), hydroxylation, nitration, demethylation, and photoisomerization.[1]

  • Microbial Degradation: In soil and aquatic environments, microorganisms play a crucial role in the breakdown of pyrazole compounds. Bacteria and fungi can utilize pyrazoles as a carbon source, leading to their metabolism and degradation.[2][3] This pathway often involves enzymatic reactions such as oxidation and hydrolysis.[3][4]

  • Hydrolysis: The cleavage of chemical bonds by the addition of water can be a significant degradation pathway, especially for pyrazole derivatives containing susceptible functional groups like esters or amides. The rate of hydrolysis is often pH-dependent. For example, the herbicide pyrazolate readily hydrolyzes in water to its active metabolite.[3][5]

  • Oxidation: Pyrazole compounds can be degraded by oxidizing agents. This can occur in the presence of reactive oxygen species or through enzymatic action in biological systems.[6] Oxidation can lead to the formation of hydroxylated derivatives and eventual ring cleavage.[3]

Q2: What factors can influence the rate of pyrazole degradation?

A2: The rate of degradation is highly dependent on a variety of factors:

  • pH: The acidity or alkalinity of the medium can significantly affect the stability of pyrazole compounds, particularly their susceptibility to hydrolysis.[1]

  • Light Intensity and Wavelength: For photodegradation, the intensity and wavelength of the light source are critical. UV irradiation typically leads to faster degradation than simulated sunlight.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including microbial degradation and hydrolysis.[4][7]

  • Presence of Other Chemical Species: The presence of substances like nitrates, iron ions (Fe³⁺), and photosensitizers (e.g., riboflavin) can promote photodegradation.[1]

  • Soil Composition: In soil, factors such as organic matter content, microbial activity, moisture levels, and soil type can all influence the rate and pathway of degradation.[4][8]

Q3: What are some common degradation products of pyrazole compounds?

A3: The degradation products are diverse and depend on the parent compound and the degradation pathway. Some common types of degradation products include:

  • Metabolites from Bond Cleavage: For example, the herbicide pyrazolate degrades to p-toluenesulfonic acid (PTSA) and 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DTP).[3]

  • Hydroxylated and Oxidized Derivatives: Hydroxylation of the pyrazole ring or its substituents is a common transformation.[1][3]

  • Isomers: Photoisomerization can lead to the formation of structural isomers of the parent compound.[1]

  • Ring-Opened Products: Under more aggressive conditions, the pyrazole ring itself can be cleaved. For instance, ozonolysis of pyrazole can lead to the formation of glyoxal and formate.

  • Conjugates: In biological systems, pyrazole metabolites can be conjugated with molecules like pentose.[9]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
No or very slow degradation observed. 1. Inappropriate experimental conditions (pH, temperature, light source).2. Low microbial activity in soil/water samples.3. The compound is inherently stable under the tested conditions.1. Review and optimize experimental parameters based on the compound's chemistry. For photodegradation, ensure the light source has an appropriate wavelength and intensity.[1]2. For biodegradation studies, consider enriching the microbial population or using a more active inoculum.[2]3. Employ forced degradation conditions (e.g., higher temperature, stronger acid/base, higher light intensity) to induce degradation.[10][11]
Inconsistent or irreproducible results. 1. Variability in experimental setup (e.g., light intensity, temperature fluctuations).2. Inhomogeneous sample preparation.3. Degradation of stock solutions.1. Standardize all experimental parameters and use appropriate controls. Monitor and record conditions throughout the experiment.2. Ensure thorough mixing when spiking samples, especially in soil matrices.[8]3. Prepare fresh stock solutions for each experiment and store them under appropriate conditions (e.g., protected from light, refrigerated).
Unidentified peaks in chromatograms. 1. Formation of unknown degradation products.2. Contamination of samples or solvents.3. Co-elution of multiple compounds.1. Use LC-MS/MS or GC-MS to determine the mass-to-charge ratio and fragmentation pattern of the unknown peaks to aid in structural elucidation.[12][13]2. Run blank samples (matrix without the pyrazole compound) to identify potential contaminants.3. Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to improve peak separation.
Mass balance is not achieved (sum of parent compound and degradation products is less than 100%). 1. Formation of volatile degradation products.2. Formation of non-extractable (bound) residues in the sample matrix (e.g., soil).3. Incomplete extraction of the parent compound or degradation products.1. Use appropriate trapping techniques to capture and analyze volatile compounds.2. For soil studies, perform exhaustive extraction under acidic or basic conditions to release bound residues.[3]3. Optimize the extraction method (e.g., solvent, temperature, time) to ensure complete recovery of all analytes.

Quantitative Data Summary

Table 1: Photodegradation Half-lives (t₁/₂) of Isopyrazam in Aqueous Solution [1]

ConditionHalf-life (hours)
Purified water (simulated sunlight)195
In the presence of NO₃⁻46 - 88
In the presence of Fe³⁺28 - 51
In the presence of Riboflavin13 - 18
Purified water (UV irradiation)0.5

Table 2: Microbial Degradation of Isopyrazam by Different Strains (after 35 days) [2]

Microbial StrainDegradation (%)Half-life (days)
Aspergillus terreus (AT)1156.8
Penicillium chrysogenum (PC)1844.7
Aspergillus fumigatus (AFu)2140.7
Aspergillus niger (AN)2139.6
Aspergillus flavus (AF)1832.6
Xanthomonas axonopodis (XA)8028.1
Pseudomonas syringae (PS)8621.0

Table 3: Dissipation Half-life (DT₅₀) of Pyrasulfotole in Soil [8]

ConditionSoil TypeDT₅₀ (days)
Aerobic LaboratoryLoamy Sand, Sandy Loam, Silt Loam11 - 72
Aerobic FieldNot Specified7 - 31
Anaerobic LaboratoryLoamy Sand≥120

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazole Compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of a pyrazole compound under various stress conditions.[10][11][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the pyrazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M to 1 M HCl.

    • Incubate at room temperature or elevate the temperature (e.g., 60-80°C) to achieve 5-20% degradation.

    • After the desired time, cool the solution and neutralize it with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M to 1 M NaOH.

    • Follow the same incubation and neutralization procedure as for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the mixture at room temperature until approximately 5-20% degradation is observed.

  • Thermal Degradation:

    • Place the solid pyrazole compound in a thermostatically controlled oven at an elevated temperature (e.g., 60-105°C).

    • Also, heat a solution of the compound to assess degradation in the solution state.

  • Photodegradation:

    • Expose a solution of the pyrazole compound to a light source providing both UV and visible light, with an overall illumination of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[10]

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method, typically with a UV or PDA detector.

  • For identification of degradation products, use LC-MS/MS.

Protocol 2: Aerobic Soil Degradation Study

This protocol is based on OECD Guideline 307 and is designed to determine the rate of aerobic degradation of a pyrazole compound in soil.[8]

1. Soil Preparation and Pre-incubation:

  • Collect fresh soil and sieve it through a 2 mm mesh.

  • Characterize the soil for properties like texture, pH, and organic carbon content.

  • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

  • Pre-incubate the soil in the dark at the desired test temperature (e.g., 20-25°C) for 7-10 days to allow the microbial population to stabilize.

2. Application of the Pyrazole Compound:

  • Prepare a stock solution of the pyrazole compound (radiolabeled, e.g., ¹⁴C, is recommended for metabolite tracking) in a volatile solvent.

  • Spike the pre-incubated soil with the pyrazole solution to achieve the desired concentration (typically equivalent to the field application rate).

  • Mix thoroughly to ensure homogeneous distribution and allow the solvent to evaporate.

3. Incubation:

  • Place the treated soil samples into incubation vessels.

  • Maintain a continuous flow of humidified, CO₂-free air over the soil.

  • Trap evolved ¹⁴CO₂ (if using a radiolabeled compound) in a suitable trapping solution (e.g., potassium hydroxide).

  • Incubate the samples in the dark at a constant temperature.

4. Sampling and Analysis:

  • At predetermined time intervals, collect replicate soil samples.

  • Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analyze the extracts by HPLC with UV and/or radiometric detection to quantify the parent compound and major degradation products.

  • Analyze the CO₂ trapping solution by liquid scintillation counting to determine the extent of mineralization.

Visualizations

Degradation_Pathway_of_Isopyrazam Isopyrazam Isopyrazam TP1 Hydroxylated Isopyrazam Isopyrazam->TP1 Hydroxylation TP2 Nitrated Isopyrazam Isopyrazam->TP2 Nitration TP3 Demethylated Isopyrazam Isopyrazam->TP3 Demethylation TP4 Defluorinated Isopyrazam Isopyrazam->TP4 Dehydrofluorination TP5 C-N Bond Cleavage Product Isopyrazam->TP5 C-N Bond Cleavage TP6 Photoisomer Isopyrazam->TP6 Photoisomerization

Caption: Proposed photodegradation pathways of the fungicide Isopyrazam.

Microbial_Degradation_of_Pyrasulfotole Pyrasulfotole Pyrasulfotole AE_B197555 Pyrasulfotole-benzoic acid (AE B197555) Pyrasulfotole->AE_B197555 Cleavage of pyrazole moiety (Major Pathway) Pyrasulfotole_desmethyl Pyrasulfotole-desmethyl Pyrasulfotole->Pyrasulfotole_desmethyl N-demethylation (Minor Pathway) Further_Degradation Further Degradation (e.g., Mineralization to CO2) AE_B197555->Further_Degradation Pyrasulfotole_desmethyl->Further_Degradation

Caption: Microbial degradation pathway of the herbicide Pyrasulfotole in soil.

Troubleshooting_Workflow_Unknown_Peaks start Start: Unknown peak observed in chromatogram check_blank Analyze blank sample (matrix without analyte) start->check_blank is_contaminant Is the peak present in the blank? check_blank->is_contaminant contaminant Peak is a contaminant. Identify and eliminate the source. is_contaminant->contaminant Yes not_contaminant Peak is likely a degradation product. is_contaminant->not_contaminant No lc_ms Perform LC-MS/MS analysis not_contaminant->lc_ms structure_elucidation Elucidate structure from m/z and fragmentation pattern lc_ms->structure_elucidation end End: Degradation product identified structure_elucidation->end

Caption: Workflow for troubleshooting unidentified peaks in degradation studies.

References

Validation & Comparative

comparing spectral data of pyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Data of Pyrazole Isomers

This guide provides a detailed comparison of the spectral data for pyrazole and its common methylated isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. It is designed for researchers, scientists, and drug development professionals who require unambiguous structural characterization of these important heterocyclic compounds. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Isomer Structures and Tautomerism

Pyrazole and its C-methylated isomers (3-methylpyrazole and 4-methylpyrazole) are N-unsubstituted and exhibit prototropic tautomerism. This is a rapid intramolecular or intermolecular proton transfer between the two nitrogen atoms.[1] In solution, this fast exchange often results in an averaged NMR spectrum where signals for the C3 and C5 positions (and their attached protons) become equivalent.[1][2] In contrast, 1-methylpyrazole is N-substituted, does not have an N-H proton, and therefore does not undergo this tautomerism, leading to a more straightforward spectrum.

Caption: Structures of Pyrazole and its Methylated Isomers.

Data Presentation: A Comparative Overview

The following sections provide a quantitative comparison of the spectral data for the pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of pyrazole derivatives.[3] The chemical shifts and multiplicities of the ring protons are highly diagnostic. Due to tautomerism in N-unsubstituted pyrazoles, the spectra reflect an averaged structure in solution.[2]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound H3 H4 H5 -CH₃ N-H
Pyrazole 7.66 (d) 6.37 (t) 7.66 (d) - ~12.8 (br s)
1-Methylpyrazole 7.48 (d) 6.21 (t) 7.37 (d) 3.87 (s) -
3-Methylpyrazole - 6.06 (d)[4][5] 7.48 (d)[4][5] 2.34 (s)[4][5] ~10.9 (br s)[4][5]

| 4-Methylpyrazole | 7.47 (s) | - | 7.47 (s) | 2.08 (s) | ~12.2 (br s) |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound C3 C4 C5 -CH₃
Pyrazole 134.7 105.9 134.7 -
1-Methylpyrazole 138.7 106.1 129.4 39.1
3-Methylpyrazole ~148[6] ~105[6] ~134[6] ~13[6]

| 4-Methylpyrazole | 135.5 | 114.6 | 135.5 | 9.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is effective for identifying key functional groups.[7] For N-unsubstituted pyrazoles, the most characteristic feature is the N-H stretching vibration, which is absent in N-substituted isomers like 1-methylpyrazole. The position of this band can be influenced by hydrogen bonding, leading to broad signals.[1][8]

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound ν(N-H) stretch ν(C-H) aromatic stretch ν(C=C), ν(C=N) ring stretch
Pyrazole 3524 (gas, monomer), ~3140 (broad)[9] ~3100-3000 ~1500-1400
1-Methylpyrazole Absent ~3100-3000 ~1530, 1490, 1400
3-Methylpyrazole 3526 (monomer), ~3200-2500 (broad)[8] ~3100-3000 ~1580

| 4-Methylpyrazole | ~3200-2500 (broad) | ~3100-3000 | ~1500 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers.[3] All three methylpyrazole isomers are constitutional isomers and thus have the same molecular weight. However, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, aiding in their differentiation. The fragmentation of the pyrazole ring often involves the expulsion of HCN or N₂.[10]

Table 4: Key Mass Spectrometry (m/z) Data

Compound Molecular Formula Molecular Weight Molecular Ion (M⁺•) Key Fragment Ions
Pyrazole C₃H₄N₂ 68.08 68 67 [M-H]⁺, 41 [M-HCN]⁺•, 40 [M-H-N₂]⁺[10]
1-Methylpyrazole C₄H₆N₂ 82.11 82 81 [M-H]⁺, 54 [M-HCN]⁺, 42
3-Methylpyrazole C₄H₆N₂ 82.11 82 81 [M-H]⁺, 67 [M-CH₃]⁺, 55, 54

| 4-Methylpyrazole | C₄H₆N₂ | 82.11 | 82 | 81 [M-H]⁺, 54 [M-HCN]⁺, 41 |

Isomer Differentiation Workflow

The unique spectral features of each isomer allow for a systematic approach to their identification. The presence or absence of an N-H proton is the first key differentiator, followed by the substitution pattern on the pyrazole ring.

differentiation_workflow start Unknown Pyrazole Isomer (C₄H₆N₂) nh_check N-H signal in IR (~3200 cm⁻¹) or ¹H NMR (~10-13 ppm)? start->nh_check nmr_pattern ¹H NMR Pattern: Two ring signals? nh_check->nmr_pattern Yes isomer_1mp 1-Methylpyrazole nh_check->isomer_1mp No proton_signals ¹H NMR: One singlet for ring protons? nmr_pattern->proton_signals isomer_3mp 3-Methylpyrazole nmr_pattern->isomer_3mp Yes (Two doublets) isomer_4mp 4-Methylpyrazole proton_signals->isomer_4mp Yes

Caption: Workflow for differentiating pyrazole isomers.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the pyrazole sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean vial.[6] Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[6] Vortex the vial until the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a filter plug.[6]

  • Data Acquisition (400 MHz Spectrometer) :

    • ¹H NMR : Use a standard pulse program (e.g., zg30). Acquire 16 scans with a spectral width of ~15-20 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of ~4 seconds.[6]

    • ¹³C NMR : Use a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024) is typically required. Use a spectral width of ~220-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~1 second.[6]

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Manually phase the spectrum and apply a baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. For ¹H NMR, integrate the signals and determine multiplicities.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples (e.g., 1-Methylpyrazole) : Place 1-2 drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[4][11]

    • Solid Samples (e.g., Pyrazole) : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[4] Alternatively, dissolve the solid in a volatile solvent (e.g., methylene chloride), drop the solution onto a single salt plate, and allow the solvent to evaporate, leaving a thin solid film.[12]

  • Data Acquisition : Use a Fourier-Transform Infrared (FTIR) spectrometer.[4] First, record a background spectrum of the clean salt plates or KBr pellet. Then, place the prepared sample in the spectrometer and acquire the sample spectrum.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent like methanol or dichloromethane.[4][13] Further dilution may be necessary to avoid detector saturation.[13] Ensure the solution is free of particulates.

  • Data Acquisition :

    • Instrumentation : Use a GC-MS system equipped with an Electron Ionization (EI) source.[4]

    • GC Separation : Inject the sample into the GC inlet. The components are separated on a capillary column before entering the mass spectrometer.

    • MS Analysis : In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV).[4] The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Processing : The software generates a mass spectrum, which is a plot of relative ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural identification.

References

Illuminating the Therapeutic Potential: A Comparative Guide to the In Vitro Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an objective comparison of the in vitro anticancer, antimicrobial, and anti-inflammatory properties of various pyrazole derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in tumor growth and survival. The in vitro cytotoxicity of these compounds is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Comparative Cytotoxicity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1H-Benzofuro[3,2-c]pyrazole derivative 5K562 (Leukemia), A549 (Lung), MCF7 (Breast)More active than standard drug ABT-751[1]
Pyrazole-based hybrid heteroaromatic 31A549 (Lung)42.79[1]
Pyrazole-based hybrid heteroaromatic 32A549 (Lung)55.73[1]
Pyrazole derivative 36(CDK2 enzyme inhibition)0.199[1]
Pyrazole ring-containing isolongifolanone 37MCF7 (Breast)5.21[1]
3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile 13IGROVI (Ovarian)0.04[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, K562)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4][5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours.[4][6]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with pyrazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 1.5-4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole derivatives have also been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi. The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The following table presents the zone of inhibition and/or Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Pyrano[2,3-c] pyrazole 5cKlebsiella pneumoniae-6.25[8]
Pyrano[2,3-c] pyrazole 5cL. monocytogenes-50[8]
Hydrazone 21aAspergillus niger352.9[9]
Hydrazone 21aStaphylococcus aureus2262.5[9]
Hydrazone 21aBacillus subtilis3062.5[9]
Hydrazone 21aEscherichia coli27125[9]
Pyrazole derivative 7bVarious pathogens25-330.22-0.25[10]
Experimental Protocol: Agar Well Diffusion Method

This protocol describes a standard method for assessing the antimicrobial activity of pyrazole derivatives.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Pyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Solvent (negative control)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[8]

  • Compound Addition: Add a defined volume of the pyrazole derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory response.

Comparative COX Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives, with Celecoxib, a well-known selective COX-2 inhibitor, as a reference.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib--78.06[3]
Hybrid pyrazole 5u45.23 - 204.511.7974.92[3]
Hybrid pyrazole 5s45.23 - 204.512.5172.95[3]
Hybrid pyrazole 5r45.23 - 204.51-64.40[3]
Hybrid pyrazole 5t45.23 - 204.51-22.21[3]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for determining the COX inhibitory activity of pyrazole derivatives.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., Tris-HCl)

  • Pyrazole derivatives

  • Arachidonic acid (substrate)

  • COX cofactor solution

  • COX probe

  • 96-well plate (black or white, depending on the detection method)

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Reagent Preparation: Prepare solutions of the COX enzymes, test compounds, arachidonic acid, and other necessary reagents in the assay buffer.

  • Assay Reaction: a. In a 96-well plate, add the assay buffer, COX cofactor, and COX probe. b. Add the pyrazole derivatives at various concentrations. Include a vehicle control and a known COX inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature. e. Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

  • Detection: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Key Signaling Pathways and Structure-Activity Relationships

The biological activities of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, in both inflammation and cancer, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role.[11][12] Aberrant NF-κB activation is linked to the development of various inflammatory diseases and cancers.[11] Some pyrazole derivatives may exert their effects by modulating this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_N NF-κB (Active) NFkB->NFkB_N Translocation IkB_P P-IκB IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_NFkB->IKK Signal (e.g., TNF-α) DNA DNA NFkB_N->DNA Genes Target Genes (Inflammation, Proliferation, Survival) DNA->Genes Transcription SAR_Logic Core Pyrazole Core Scaffold R1 Substituent at N1 Core->R1 R3 Substituent at C3 Core->R3 R4 Substituent at C4 Core->R4 R5 Substituent at C5 Core->R5 Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) R1->Activity R3->Activity R4->Activity R5->Activity

References

comparative analysis of the biological activity of aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of aminopyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate objective comparisons and is supported by experimental data from various studies.

Data Presentation

The following tables summarize the quantitative biological activity data for various aminopyrazole derivatives, allowing for a clear comparison of their efficacy.

Table 1: Anticancer Activity of Aminopyrazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Pyrazole-Indole Hybrids
7aHepG26.1 ± 1.9[1]
7bHepG27.9 ± 1.9[1]
5aHCT-11617.4 ± 3.2[1]
5bHCT-11618.2 ± 3.5[1]
5fHCT-11620.1 ± 3.1[1]
5gHCT-11619.5 ± 3.6[1]
5hHCT-11621.3 ± 3.8[1]
5jHCT-11622.1 ± 3.2[1]
7aHCT-11625.4 ± 3.7[1]
7bHCT-11626.9 ± 3.9[1]
7cHCT-11628.3 ± 3.1[1]
7dHCT-11630.5 ± 4.2[1]
7eHCT-11638.9 ± 4.1[1]
5a-j, 7a-eMCF-710.6 ± 2.3 to 63.7 ± 5.5[1]
Doxorubicin (Standard)HepG224.7 ± 3.2[1]
Doxorubicin (Standard)HCT-11640.0 ± 3.9[1]
Doxorubicin (Standard)MCF-764.8 ± 4.1[1]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines
5HepG213.14[2]
5MCF-78.03[2]
Sugar-based Pyrazole Derivatives
Not specifiedHepG2, A549Good inhibitory activity[3]
Coumarin-Carbazole Chalcone-based Pyrazolines
1a, 1bHeLa, NCI-H520, NRK-52EPotent activity[3]
Pyrazoline Derivatives
4-bromophenyl substitutedA5498.0[3]
4-bromophenyl substitutedHeLa9.8[3]
4-bromophenyl substitutedMCF-75.8[3]

Table 2: Anti-inflammatory Activity of Aminopyrazole Derivatives

Compound IDAssayInhibition/IC50Reference
Celecoxib Analogues (5APs)
35aIn vitro COX-2 colorimetric assayIC50 = 0.55 mM[4]
35bIn vitro COX-2 colorimetric assayIC50 = 0.61 mM[4]
Celecoxib (Standard)In vitro COX-2 colorimetric assayIC50 = 0.83 mM[4]
35aCarrageenan-induced rat paw edema91.11% inhibition[4]
Celecoxib (Standard)Carrageenan-induced rat paw edema86.66% inhibition[4]
Pyrazoles
Y2In vitro anti-inflammatoryIC50 = 23.23 mol/L[5]
Y3In vitro anti-inflammatoryIC50 = 22.09 mol/L[5]
Y7In vitro anti-inflammatoryIC50 = 19.05 mol/L[5]
Aspirin (Standard)In vitro anti-inflammatoryNot specified[5]
4-Pyrazolyl Benzenesulfonamides
3c, 4b, 4c, 5c, 6b, 7bCarrageenan-induced rat paw edemaComparable or better than Indomethacin and Celecoxib[6]

Table 3: Antimicrobial Activity of Aminopyrazole Derivatives

Compound IDOrganismMIC/IC50Reference
Pyrido[2,3-b]indole Derivative
2aS. aureusMIC = 0.125 mg/mL[4]
2aE. coliMIC = 8 mg/mL[4]
3-Aminopyrazoles
3a-dB. subtilis, S. pneumoniae, E. coliInhibition zone > 15 mm[4]
3a-dA. flavus, S. racemosum, G. candidumInhibition zone > 15 mm[4]
Thiazol-4-one/Thiophene-bearing Pyrazoles
7bVarious pathogensMIC = 0.22-0.25 µg/mL[7]
4aC. albicansMIC = 0.45 µg/mL[7]
5aC. albicansMIC = 0.43 µg/mL[7]
10, 13Gram-negative bacteriaMIC = 0.43-0.98 µg/mL[7]
10, 13Gram-positive bacteriaMIC = 0.95-0.98 µg/mL[7]
Ciprofloxacin (Standard)Gram-negative/positive bacteriaMIC = 0.46-0.49 µg/mL[7]
Ketoconazole (Standard)C. albicansMIC = 0.49 µg/mL[7]
Pyrano[2,3-c] Pyrazole Derivatives
5cKlebsiella pneumoniaeMIC = 6.25-50 mg/mL[8]
Naphthyl-substituted Pyrazole-derived Hydrazones
6Gram-positive strains, A. baumanniiMIC = 0.78-1.56 µg/mL[9]
Thiazolo-pyrazole Derivatives
17MRSAMIC = 4 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aminopyrazole derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrazole derivatives in complete cell culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo protocol is for evaluating acute inflammation in rodents.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Aminopyrazole derivatives (test compounds)

  • Vehicle for test compounds (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization:

    • House the animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=6-8 per group): Negative Control (vehicle), Carrageenan Control (vehicle + carrageenan), Treatment Groups (various doses of aminopyrazole derivative + carrageenan), and Positive Control Group (Indomethacin + carrageenan).

    • Administer the test compounds, vehicle, or positive control via the appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

  • Data Analysis:

    • Calculate the paw edema volume (E) at each time point: E = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Broth Microdilution Assay for Antimicrobial Activity

This in vitro method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Aminopyrazole derivatives (test compounds)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each aminopyrazole derivative.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add the diluted microbial suspension to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, the absorbance can be read using a microplate reader.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of aminopyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Prepare Aminopyrazole Dilutions treat_cells 3. Treat Cells with Derivatives compound_prep->treat_cells add_reagent 4. Add Assay Reagent (e.g., MTT) treat_cells->add_reagent incubate 5. Incubate add_reagent->incubate solubilize 6. Solubilize (if needed) incubate->solubilize read_signal 7. Read Signal (e.g., Absorbance) solubilize->read_signal calculate 8. Calculate % Viability/Inhibition & IC50 read_signal->calculate

Caption: General experimental workflow for in vitro biological activity assays.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds transcription Gene Transcription (Inflammation, Proliferation) dna->transcription cytokine Cytokine cytokine->receptor Binds aminopyrazole Aminopyrazole Derivative aminopyrazole->jak Inhibits

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of certain aminopyrazole derivatives.

cox2_pathway inflammatory_stimuli Inflammatory Stimuli pla2 PLA2 inflammatory_stimuli->pla2 Activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 action cox2 COX-2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Converts inflammation Inflammation (Pain, Edema) prostaglandins->inflammation Mediates aminopyrazole Aminopyrazole Derivative aminopyrazole->cox2 Inhibits

Caption: The COX-2 pathway in inflammation and its inhibition by aminopyrazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide range of therapeutic applications.[1] The versatility of the pyrazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, makes it a privileged structure in drug design.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs, focusing on their anticancer and antibacterial properties. The information is presented to facilitate the rational design of new, more potent, and selective therapeutic agents.

Anticancer Activity of Pyrazole Analogs

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[1][3] The substitution pattern on the pyrazole ring plays a crucial role in determining the cytotoxic efficacy and selectivity of these compounds.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)Reference
Series 1
29Pyrazolo[1,5-a]pyrimidineVariesVariesMCF717.12[1]
29Pyrazolo[1,5-a]pyrimidineVariesVariesHepG210.05[1]
29Pyrazolo[1,5-a]pyrimidineVariesVariesA54929.95[1]
35PyrazoleVariesVariesHepG23.53[1]
35PyrazoleVariesVariesMCF76.71[1]
35PyrazoleVariesVariesHela5.16[1]
37Pyrazole-isolongifolanoneVariesVariesMCF75.21[1]
139N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazideVariesVariesPC30.03[1]
139N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazideVariesVariesA5490.011[1]
139N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazideVariesVariesMCF70.017[1]
Series 2
4ArylazopyrazolodiazineVariesVariesEACPotent[4]
6ArylazopyrazolodiazineVariesVariesEACPotent[4]
10ArylazopyrazolotriazineVariesVariesEACMost Potent[4]

Key SAR Insights for Anticancer Activity:

  • The fusion of the pyrazole ring with other heterocyclic systems, such as pyrimidine, can significantly influence cytotoxic activity.[1]

  • Substituents on the phenyl rings of 1,3-diphenyl pyrazoles are critical for their anti-proliferative effects.[5]

  • The presence of specific moieties like N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide can lead to highly potent compounds with IC50 values in the nanomolar range.[1]

Antibacterial Activity of Pyrazole Analogs

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Pyrazole derivatives have shown promise in this area, with some analogs exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[6]

Quantitative SAR Data: Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various pyrazole analogs, which represent the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Compound IDCore StructureBacterial StrainMIC (µg/mL)Reference
Series 3
121,3-diphenyl pyrazoleE. coli 19241[6]
121,3-diphenyl pyrazoleS. aureus (MDR)1-32[6]
18Imidazo-pyridine substituted pyrazoleGram-negative strains<1[6]
19Quinoline-substituted pyrazoleS. aureus0.12-0.98[6]
19Quinoline-substituted pyrazoleS. epidermidis0.12-0.98[6]
19Quinoline-substituted pyrazoleB. subtilis0.12-0.98[6]
Series 4
21a4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideA. niger2.9-7.8[7]
21a4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5-125[7]
21a4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideB. subtilis62.5-125[7]
21a4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideK. pneumoniae62.5-125[7]

Key SAR Insights for Antibacterial Activity:

  • Hybrid molecules incorporating pyrazole with other heterocyclic moieties like quinoline or imidazo-pyridine can result in broad-spectrum antibacterial agents.[6]

  • The presence of a carbothiohydrazide group can confer potent antibacterial and antifungal activities.[7]

  • Lipophilic substituents, such as chloro and bromo groups, on the pyrazole scaffold can enhance antimicrobial activity.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of pyrazole analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[9]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogs and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the pyrazole analogs in a liquid growth medium in a 96-well microtiter plate.[12][14]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard).[12]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[12][15]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole analog that completely inhibits the visible growth of the bacteria.[12][13]

Visualizing Mechanisms of Action

Understanding the signaling pathways and experimental workflows is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key concepts related to the evaluation of pyrazole analogs.

experimental_workflow_mtt cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_addition Add Pyrazole Analogs (Serial Dilutions) overnight_incubation->compound_addition incubation_72h Incubate for 72h compound_addition->incubation_72h mtt_addition Add MTT Solution incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance

Caption: Experimental workflow for determining the anticancer activity of pyrazole analogs using the MTT assay.

signaling_pathway_cox membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins (Homeostatic function) cox1->prostaglandins_h prostaglandins_i Prostaglandins (Inflammation, Pain) cox2->prostaglandins_i pyrazole_inhibitor Pyrazole Analog (COX-2 Selective Inhibitor) pyrazole_inhibitor->cox2

Caption: Simplified signaling pathway illustrating the selective inhibition of COX-2 by pyrazole analogs.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Compounds: In Vitro Potency vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide range of therapeutic applications. This guide provides an objective comparison of the in vitro and in vivo efficacy of several pyrazole-based compounds, with a focus on their anticancer properties. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this guide aims to facilitate a deeper understanding of the translation of preclinical data from the laboratory to complex biological systems.

Data Presentation: Comparative Efficacy of Pyrazole-Based Anticancer Agents

The following tables summarize the quantitative in vitro and in vivo efficacy data for selected pyrazole-based compounds targeting key oncogenic pathways.

Table 1: In Vitro Cytotoxicity and Kinase Inhibitory Activity of Pyrazole Derivatives
Compound IDTarget(s)Cancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
CDK2 Inhibitors
Compound 4CDK2/Cyclin A2HCT-116Enzyme Inhibition3.82[1][2]
NCI-60 Panel (Mean)Cell Viability3.81[2]
Compound 9CDK2/Cyclin A2-Enzyme Inhibition0.96[1][2]
Compound 15CDK2A2780 (Ovarian)Kinase Inhibition (Ki)0.005[3]
A2780 (Ovarian)Antiproliferative0.127 - 0.560[3]
VEGFR-2 Inhibitors
Compound 3iVEGFR-2PC-3 (Prostate)Cell Viability1.24[4]
-Enzyme Inhibition0.00893[4]
Compound 9EGFR/VEGFR-2HepG2 (Liver)Cell Viability-[5][6]
EGFREnzyme Inhibition-[5][6]
VEGFR-2Enzyme Inhibition0.22[5][6]
Compound 12EGFR/VEGFR-2HepG2 (Liver)Cell Viability0.31 - 0.71[5]
Tubulin Polymerization Inhibitors
Compound 5bTubulinK562 (Leukemia)Cell Viability0.021[7]
A549 (Lung)Cell Viability0.69[7]
-Tubulin Polymerization7.30[7]
Compound 6cTubulinSK-MEL-28 (Melanoma)Cell Viability3.46[8]
-Tubulin Polymerization<1.73[8]
PTA-1TubulinTriple-Negative Breast Cancer CellsCell Viability-[9]
Table 2: In Vivo Antitumor Efficacy of Pyrazole-Based Compounds
Compound IDTarget(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
CrizotinibALK, MET, ROS1Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC)Mouse Xenograft (EML4-ALK)100 mg/kg/daySignificant tumor regression; Superior response rate and progression-free survival compared to chemotherapy.[10]
RuxolitinibJAK1, JAK2JAK2V617F-driven Myeloproliferative Neoplasm (MPN)Mouse Model (Ba/F3-EPOR-JAK2V617F cells injected)--[10]
Compound 3iVEGFR-2Prostate CancerUntreated Mice-49.8% inhibition of tumor proliferation; Reduction in tumor weight from 234.6 mg to 83.2 mg.[4]
Vicinal Diaryl Substituted PyrazoleTubulin--5 mg/kgIn vivo tumor growth inhibition.[8]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro Efficacy Assessment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Pyrazole-based test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).[12]

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[13]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-based compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11][13]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

In Vivo Efficacy Assessment: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[15]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or SCID mice)[12]

  • Sterile PBS or a mixture of media and Matrigel®[12]

  • Pyrazole-based test compound and a suitable vehicle

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to 80-90% confluency and harvest them.[15]

    • Resuspend the cells in sterile PBS or a PBS/Matrigel® mixture at a desired concentration (e.g., 5 x 10^6 cells in 100 µL).[12]

    • Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.[12]

  • Tumor Growth and Monitoring:

    • Monitor the animals daily for health and tumor formation.[12]

    • Once tumors are palpable, measure their length (L) and width (W) 2-3 times per week using calipers.[16]

    • Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[12]

    • Monitor the body weight of the mice as an indicator of toxicity.[16]

  • Compound Administration:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

    • Administer the pyrazole compound or vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).[17]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a maximum size or when significant tumor regression is observed in the treatment groups.[16]

  • Tissue Analysis:

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as histopathology or biomarker assessment.[16]

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by pyrazole-based compounds and the experimental workflows for their evaluation.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_S_Phase_Progression S Phase Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cyclin E Cyclin E S-Phase Genes->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Phosphorylation of substrates p27 p27 p27->CDK2 Pyrazole-Based Inhibitor Pyrazole-Based Inhibitor Pyrazole-Based Inhibitor->CDK2

Caption: Pyrazole-based CDK2 inhibitor blocking the G1/S transition.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Dimerization & Autophosphorylation PI3K PI3K VEGFR-2->PI3K Pyrazole-Based Inhibitor Pyrazole-Based Inhibitor Pyrazole-Based Inhibitor->VEGFR-2 PKC PKC PLCγ->PKC MAPK/ERK MAPK/ERK PKC->MAPK/ERK Cell Proliferation Cell Proliferation MAPK/ERK->Cell Proliferation Angiogenesis Angiogenesis MAPK/ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole compound.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Growing Microtubule Dynamic Instability Tubulin_Dimers->Microtubule:f0 Polymerization Microtubule:f0->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Arrest Microtubule:f1->Cell_Cycle_Arrest Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Pyrazole inhibitor disrupting microtubule dynamics.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Synthesis Pyrazole Compound Synthesis Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Synthesis->Cell_Viability Enzyme_Inhibition Target-Based Enzyme Inhibition Assays Compound_Synthesis->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Studies Enzyme_Inhibition->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification Pharmacokinetics Pharmacokinetic (PK) Studies Lead_Identification->Pharmacokinetics Transition to In Vivo Animal_Model Animal Model Development (e.g., Xenograft) Efficacy_Study In Vivo Efficacy Study Animal_Model->Efficacy_Study Pharmacokinetics->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment Preclinical_Candidate Preclinical Candidate Selection Toxicity_Assessment->Preclinical_Candidate

Caption: Experimental workflow from in vitro screening to in vivo validation.

References

Unambiguous Structural Confirmation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of pyrazole derivatives is a critical step. X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional atomic arrangement. This guide offers a comprehensive comparison of X-ray crystallography with other analytical techniques, supported by experimental data, to assist in the strategic structural confirmation of these pharmaceutically significant compounds.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed and unambiguous 3D map of a molecule's atomic structure, including bond lengths, bond angles, and stereochemistry.[1] This technique is particularly valuable for complex pyrazole derivatives where other methods might yield ambiguous results.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While powerful, X-ray crystallography is often used in conjunction with other analytical methods for a comprehensive structural analysis. Here's a comparison with common alternatives:

TechniqueAdvantages for Pyrazole DerivativesDisadvantages for Pyrazole Derivatives
X-ray Crystallography Provides definitive 3D structure and absolute configuration. Unambiguous determination of bond lengths and angles.Requires a suitable single crystal, which can be challenging to grow.[2] Provides information on the solid-state conformation, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent for determining the connectivity of atoms and the solution-state structure.[3] Can provide information on dynamic processes in solution.Can be difficult to interpret for complex molecules with overlapping signals. Determination of absolute stereochemistry is not straightforward.
Mass Spectrometry (MS) Provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues.Does not provide information on the 3D arrangement of atoms or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Useful for identifying functional groups present in the molecule.[4]Provides limited information about the overall molecular structure.

Quantitative Data Presentation: Crystallographic Parameters of Pyrazole Derivatives

The following table summarizes key crystallographic data for a selection of pyrazole derivatives, illustrating the level of detail obtained from X-ray diffraction studies. Data is often deposited in the Cambridge Crystallographic Data Centre (CCDC).[5][6][7]

CompoundCrystal SystemSpace GroupUnit Cell DimensionsKey Bond Lengths (Å)Key Bond Angles (°)CCDC Deposition No.
Pyrazole (S1)OrthorhombicPbcna=8.2424, b=12.5948, c=6.8159; α=β=γ=90°[8]N1-N2: 1.34, C3-N2: 1.35, C4-C3: 1.40[8]N1-N2-C3: 105.7, C3-C4-C5: 103.9[8]-
3,5-diphenylpyrazole (S4)MonoclinicC2/ca=16.886, b=16.959, c=17.5220; α=γ=90°, β=109.94°[8]N1-N2: 1.36, C3-N2: 1.33, C4-C3: 1.41[8]N1-N2-C3: 112.1, C3-C4-C5: 105.2[8]-
4-chloro-1H-pyrazoleOrthorhombicPnma---2103822[9]
4-iodo-1H-pyrazoleOrthorhombicCmme-C4-I: Varies--
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1)----Dihedral angle (pyrazole/fluoro-substituted ring): 4.64(7)°[10]895315[10]
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2)----Dihedral angle (pyrazole/fluoro-substituted ring): 5.3(4)°[10]895316[10]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Pyrazole Derivative

The following protocol outlines the key steps involved in the structural determination of a pyrazole derivative using single-crystal X-ray diffraction.

1. Crystallization:

  • The primary and often most challenging step is to grow a single crystal of the pyrazole derivative of suitable size and quality (typically >0.1 mm in all dimensions).[2]

  • Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.

  • A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

2. Crystal Mounting:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • For data collection at low temperatures (to minimize thermal vibration and potential radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.[9]

3. Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.[4]

  • A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected.[11]

  • The crystal is rotated to collect a complete set of diffraction data from all possible orientations.

4. Data Processing:

  • The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption, polarization), and scaled.

  • The unit cell parameters and space group are determined from the diffraction pattern.

5. Structure Solution and Refinement:

  • The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • An initial electron density map is calculated, from which the positions of the atoms can be determined.

  • The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

6. Structure Validation and Analysis:

  • The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

  • Bond lengths, bond angles, torsion angles, and other geometric parameters are calculated and analyzed.[12][13]

  • The final structure is typically deposited in a crystallographic database like the CCDC.[5][6][7]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification screening Screening of Crystallization Conditions purification->screening growth Single Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography of pyrazole derivatives.

decision_tree start Need Structural Confirmation of a Pyrazole Derivative q1 Is the 3D structure and absolute stereochemistry critical? start->q1 xray Prioritize X-ray Crystallography q1->xray Yes other_methods Use a combination of NMR, MS, and IR q1->other_methods No q2 Is a suitable single crystal available? xray->q2 optimize_crystallization Optimize Crystallization Conditions or Rely on Other Methods other_methods->optimize_crystallization proceed_xray Proceed with X-ray Diffraction q2->proceed_xray Yes q2->optimize_crystallization No

Caption: Decision tree for selecting a structural confirmation method.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the tert-Butyl Group in Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, a common substituent in medicinal chemistry, is often employed to enhance metabolic stability and provide steric bulk. However, its lipophilic nature can negatively impact solubility and other pharmacokinetic properties. This guide provides a comparative analysis of bioisosteric replacements for the tert-butyl group in pyrazole-containing compounds, supported by experimental data, to aid in the rational design of novel therapeutics.

Introduction to Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity, pharmacokinetic profile, or reduce toxicity. The bulky and lipophilic tert-butyl group is a frequent candidate for such replacement to fine-tune the properties of a lead compound. This guide focuses on pyrazole scaffolds, a privileged core in many clinically successful drugs.

Core Concepts of Bioisosteric Replacement

The following diagram illustrates the fundamental concept of bioisosteric replacement for a tert-butyl group on a pyrazole ring.

Bioisosteric Replacement Strategy cluster_0 Parent Compound cluster_1 Bioisosteric Replacements Parent Pyrazole with tert-Butyl Group Bioisostere1 Cyclopropyl Parent->Bioisostere1 Replacement Bioisostere2 Bicyclo[1.1.1]pentyl Parent->Bioisostere2 Replacement Bioisostere3 Trifluoromethyl Parent->Bioisostere3 Replacement Bioisostere4 Pentafluorosulfanyl Parent->Bioisostere4 Replacement

Caption: General strategy for replacing a tert-butyl group with common bioisosteres.

Comparative Analysis of Bioisosteric Replacements

The following tables summarize quantitative data from studies that have directly compared the effects of replacing a tert-butyl group with various bioisosteres on the biological activity and physicochemical properties of pyrazole derivatives.

Table 1: Comparison of tert-Butyl, Isopropyl, and Cyclopropyl Bioisosteres in FLT3 Kinase Inhibitors

This table presents data on pyrazole-based inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. The data highlights how modifications at the R1 position of the pyrazole ring influence inhibitory activity.[1]

R1 SubstituentCompound IDFLT3 IC50 (µM)MV4-11 IC50 (µM)
tert-Butyl5f 0.230.28
Isopropyl5k > 10> 10
Cyclopropyl5r > 10> 10
tert-Butyl5g 0.550.85
Isopropyl5j > 10> 10
tert-Butyl5d 1.21.5
Isopropyl5p > 10> 10

Key Findings:

  • In this series of FLT3 inhibitors, the tert-butyl group at the R1 position of the pyrazole ring is crucial for potent inhibitory activity.[1]

  • Replacement of the tert-butyl group with smaller bioisosteres such as isopropyl or cyclopropyl leads to a significant loss of potency, with IC50 values increasing to over 10 µM.[1]

Table 2: Comparison of tert-Butyl, Trifluoromethyl, and Pentafluorosulfanyl Bioisosteres in Cannabinoid Receptor Ligands

This table compares the lipophilicity (logP) and binding affinity (Ki) for the CB1 receptor of pyrazole-based cannabinoid receptor ligands where the substituent on a phenyl ring at position 3 of the pyrazole is varied.[2]

SubstituentlogPCB1 Ki (nM)
tert-Butyl3.851.5
Trifluoromethyl (CF3)3.251.2
Pentafluorosulfanyl (SF5)3.550.9

Key Findings:

  • The pentafluorosulfanyl (SF5) and trifluoromethyl (CF3) groups are effective bioisosteres for the tert-butyl group in this series of cannabinoid receptor ligands.[2]

  • The SF5 and CF3 analogs exhibit lower lipophilicity compared to the tert-butyl analog, which can be advantageous for improving pharmacokinetic properties.[2]

  • The SF5-substituted pyrazole demonstrated slightly higher or equivalent CB1 receptor affinity compared to both the CF3 and tert-butyl analogs.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a target receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Prep1 Prepare cell membranes expressing the target receptor (e.g., CB1) Incubation Incubate membranes, radioligand, and test compound together to reach equilibrium Prep1->Incubation Prep2 Prepare solutions of radioligand and test compounds at various concentrations Prep2->Incubation Separation Separate bound from free radioligand via vacuum filtration Incubation->Separation Detection Quantify bound radioactivity using a scintillation counter Separation->Detection Analysis Calculate IC50 and Ki values using non-linear regression Detection->Analysis

Caption: A typical workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared and stored at -80°C. On the day of the assay, membranes are thawed and suspended in an appropriate assay buffer.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Experimental Workflow:

Metabolic Stability Assay Workflow cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis cluster_3 Data Processing Incubation Incubate test compound with liver microsomes and NADPH at 37°C Sampling Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Stop the reaction by adding a quenching solution (e.g., acetonitrile) Sampling->Quenching Analysis Quantify the remaining parent compound using LC-MS/MS Quenching->Analysis Processing Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) Analysis->Processing

Caption: A standard workflow for assessing metabolic stability in vitro.

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat, or mouse), and a phosphate buffer (pH 7.4) is prepared.

  • Incubation: The test compound is added to the reaction mixture and pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for absorption). To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

  • Sample Analysis: Samples are collected from the donor and receiver compartments at specific time points and the concentration of the test compound is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the compound is a substrate for efflux transporters.

Conclusion

The choice of a bioisosteric replacement for the tert-butyl group in pyrazole derivatives is highly context-dependent and should be guided by the specific goals of the drug discovery program. As demonstrated by the presented data, a replacement that is beneficial in one chemical series may be detrimental in another. Therefore, a systematic evaluation of various bioisosteres is crucial for optimizing the pharmacological and pharmacokinetic properties of pyrazole-based drug candidates. This guide provides a framework and essential protocols for conducting such comparative studies.

References

comparative study of different synthetic methodologies for pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. The selection of an appropriate synthetic route is critical, directly impacting efficiency, scalability, and the potential for molecular diversity. This guide provides a comparative analysis of prominent synthetic methodologies for pyrazoles, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring can be approached through several robust strategies. Classical methods, such as the Knorr and Paal-Knorr syntheses, remain widely used for their simplicity and reliability.[1] More contemporary approaches, including 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer enhanced control over regiochemistry and greater molecular diversity.[1] Furthermore, enabling technologies like microwave irradiation have been shown to dramatically accelerate reaction times and improve yields.[2][3]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and the importance of regioselectivity. The following tables provide a summary of quantitative data for key methodologies, offering a direct comparison of their performance.

Table 1: Performance Comparison of Pyrazole Synthesis Methods
MethodologyKey ReactantsTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often requires heating (reflux)1 - 12 hours70 - 95%[4]Readily available starting materials, simple procedure.[1]Potential for regioisomer formation with unsymmetrical dicarbonyls.[1]
Synthesis from α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl, HydrazineOften a two-step process (pyrazoline formation then oxidation), may require reflux3 - 12 hours60 - 90%Good for specific substitution patterns.Can require an additional oxidation step and longer reaction times.[1]
1,3-Dipolar Cycloaddition Alkyne/Alkene, Diazo compound/Nitrile imineOften requires a base (e.g., triethylamine) or metal catalyst; can be performed at room temperature10 - 24 hours70 - 95%Excellent control over regioselectivity.[1]Starting materials (e.g., diazo compounds) can be unstable or require in-situ generation.
Multicomponent Reactions (MCRs) e.g., Aldehyde, Malononitrile, Hydrazine, β-ketoesterVarious catalysts (acid, base, organocatalyst), often one-pot1 - 12 hours80 - 97%[5]High atom economy, operational simplicity, rapid generation of complex molecules.[6]Optimization can be complex; mechanism can be difficult to elucidate.
Microwave-Assisted Synthesis (MAOS) Various (applicable to other methods)Microwave irradiation (50-150W)2 - 10 minutes91 - 98%[1][2]Drastically reduced reaction times, often higher yields, improved energy efficiency.[3][7]Requires specialized equipment; scalability can be a concern for some systems.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as representative examples and may require optimization for different substrates.

Knorr Pyrazole Synthesis: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

  • Hydrazine sulfate (0.50 mol)

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione) (0.50 mol)

  • Ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

  • Petroleum ether (90–100°C)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C. During this time, the product will begin to precipitate.

  • Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to yield 37–39 g (77–81%) of product with a melting point of 107–108°C.

  • The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.[4]

Microwave-Assisted Organic Synthesis (MAOS) of Phenyl-1H-Pyrazoles

This protocol describes a general procedure for the rapid synthesis of phenyl-1H-pyrazoles using microwave irradiation, demonstrating a significant improvement over conventional heating methods.[1][2]

Materials:

  • Substituted 1,3-dicarbonyl compound (1 mmol)

  • Substituted phenylhydrazine hydrochloride (1 mmol)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol) and the substituted phenylhydrazine hydrochloride (1 mmol).

  • Add a suitable solvent such as ethanol and a catalytic amount of glacial acetic acid.

  • Place the vessel in a microwave reactor and irradiate at a constant temperature of 60°C and a power of 50W for 5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • This method typically yields products in the range of 91-98%, a significant increase from the 72-90% yields obtained through conventional heating over 2 hours.[1][2]

1,3-Dipolar Cycloaddition: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

This protocol outlines the synthesis of tetrasubstituted pyrazoles via the Huisgen [3+2] cycloaddition of a nitrile imine with a bromoalkene acting as an alkyne surrogate.

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride derivative (3 mmol)

  • Triethylamine (3.3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

Procedure:

  • Dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a reaction flask.

  • To this solution, add triethylamine (0.46 mL, 3.3 mmol). The triethylamine acts as a base to generate the nitrile imine in situ from the hydrazonyl chloride.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • The reaction involves the 1,3-dipolar cycloaddition of the in situ generated nitrile imine with the bromoalkene, forming a bromopyrazoline intermediate.

  • This intermediate undergoes spontaneous dehydrobromination (loss of HBr) to yield the aromatic tetrasubstituted pyrazole.

  • Upon completion of the reaction, the mixture is typically washed with water to remove triethylamine hydrochloride.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the pure 1,3,4,5-tetrasubstituted pyrazole.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the reaction mechanisms and experimental workflows.

Knorr Pyrazole Synthesis Mechanism

Knorr_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Protonation Carbonyl Protonation Reactants->Protonation H+ Hydrazone Hydrazone Intermediate Protonation->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack Hemiaminal Cyclic Hemiaminal Cyclization->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration -H2O Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Comparative Experimental Workflow: Conventional vs. Microwave

Workflow_Comparison cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis A1 Mix Reactants (1,3-Dicarbonyl, Hydrazine) A2 Add Solvent & Catalyst A1->A2 A3 Reflux (Oil Bath) 2 - 12 hours A2->A3 A4 Work-up & Purification A3->A4 A5 Final Product (Yield: 72-90%) A4->A5 B1 Mix Reactants in MW Vessel B2 Add Solvent & Catalyst B1->B2 B3 Irradiate (MW Reactor) 2 - 10 minutes B2->B3 B4 Work-up & Purification B3->B4 B5 Final Product (Yield: 91-98%) B4->B5

Caption: Workflow comparison of conventional vs. microwave synthesis.

Logical Relationship of Pyrazole Synthesis Strategies

Synthesis_Logic Goal Target Pyrazole Synthesis Classical Classical Methods Goal->Classical Modern Modern Methods Goal->Modern Knorr Knorr / Paal-Knorr Classical->Knorr Unsat From α,β-Unsaturated Carbonyls Classical->Unsat EnablingTech Enabling Technology Classical->EnablingTech Dipolar 1,3-Dipolar Cycloaddition Modern->Dipolar MCR Multicomponent Reactions Modern->MCR Modern->EnablingTech Microwave Microwave Assistance EnablingTech->Microwave

Caption: Relationship between different pyrazole synthesis strategies.

Conclusion

The synthesis of pyrazoles is a well-established field with a diverse array of methodologies available to the modern chemist. Classical approaches like the Knorr synthesis offer reliability and simplicity, making them suitable for many applications. For instances where regiochemical control is paramount, 1,3-dipolar cycloadditions provide a significant advantage.[1] When the goal is rapid library synthesis and high structural complexity, multicomponent reactions are an elegant and efficient solution.[5] Finally, the integration of technologies such as microwave-assisted synthesis offers a transformative approach to accelerate discovery, dramatically reducing reaction times while often improving yields across various synthetic routes.[2] A thorough evaluation of the target molecule's complexity, desired regiochemistry, and available resources will guide the optimal choice of synthetic strategy.

References

A Researcher's Guide to Regioselectivity in Reactions of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. However, the inherent asymmetry in many substituted pyrazoles presents a significant synthetic challenge: controlling the regioselectivity of subsequent reactions. An incoming substituent can often react at multiple positions, leading to isomeric mixtures that are difficult to separate and analyze.

This guide provides an objective comparison of reaction outcomes for unsymmetrical pyrazoles, focusing on N-substitution and C-substitution reactions. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to better predict and control the regioselectivity of their synthetic transformations.

N-Substitution Reactions: The N1 vs. N2 Challenge

The most common challenge in functionalizing unsymmetrical pyrazoles is controlling substitution at the two non-equivalent ring nitrogen atoms (N1 and N2). The outcome of N-alkylation, N-arylation, and N-acylation is a delicate balance of steric, electronic, and reaction-condition-dependent factors.

The diagram below illustrates the key factors that govern the site of N-substitution. Generally, the less sterically hindered nitrogen is favored for alkylation. Electron-withdrawing groups on the pyrazole ring tend to direct incoming electrophiles to the more distant nitrogen atom, while the nature of the base, solvent, and electrophile also play crucial roles.[1][2]

N_Substitution_Factors cluster_pyrazole Unsymmetrical Pyrazole P R3-Py-R5 N1 N1 P->N1 adjacent to R5 N2 N2 P->N2 adjacent to R3 Steric Steric Hindrance (Bulk of R5) Steric->N2  Favors (if R5 is bulky) Electronic Electronic Effects (Nature of R3) Electronic->N1  Favors (if R3 is EWG) Conditions Reaction Conditions (Base, Solvent, Cation) Conditions->N1 Can switch selectivity Conditions->N2 Electrophile Electrophile Size Electrophile->N2  Favors (if E+ is bulky and R5 is small) E Electrophile (E+) E->N1 Attack at N1 E->N2 Attack at N2

Factors influencing N-substitution regioselectivity.

The regioselectivity of N-substitution is highly dependent on the specific substrates and conditions employed. The following table summarizes quantitative data from various studies, highlighting the product ratios achieved.

Pyrazole SubstrateReagent/ElectrophileCatalyst/Base/SolventReaction TypeN1:N2 Ratio (Major Isomer Structure)Yield (%)Reference
3(5)-MethylpyrazoleDimethyl sulfateBasic mediumN-Alkylation60:40 (1,3-dimethyl)-[3]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCamphorsulfonic acidN-Alkylation71:29 (1-Phenethyl-3-methyl-5-phenyl)56 (total)[4]
3-CF3-5-Aryl-1H-pyrazoleMethylhydrazineAcetic acid/EthanolCyclocondensation3:97 (1-Aryl-5-CF3) to 7:93-[5]
3-Aryl-5-CF3-1H-pyrazoleArylhydrazineN,N-dimethylacetamideCyclocondensation98:2 (1-Aryl-3-Aryl-5-CF3)74-77[5]
3-Substituted PyrazoleChlorotrisisoproxysilaneKHMDSN-Silylation93:7 (N1 isomer)Good[6]
3-Substituted PyrazoleChloromethyl(methyl)dimethoxysilaneKHMDSN-Silylation88:12 (N1 isomer)Good[6]
3-Cyclopropyl-1H-pyrazoleIodomethaneEngineered EnzymeN-Alkylation<1:99 (1-Methyl-3-cyclopropyl)37[7]
Various PyrazolesAryl iodides/bromidesCuI / Diamine ligandN-ArylationHigh selectivity reportedGood[8]

Key Observations:

  • Steric Effects : Bulky substituents on the pyrazole ring (at C5) or bulky alkylating agents generally direct substitution to the less hindered N1 nitrogen.[4][6] The use of sterically demanding α-halomethylsilanes significantly improves N1 selectivity compared to traditional methylating agents.[6]

  • Electronic Effects : Electron-withdrawing groups like trifluoromethyl (CF3) exert strong directing effects. In cyclocondensation reactions, the final position of the N-substituent is heavily influenced by the electronic nature of the diketone precursor.[5]

  • Reaction Conditions : The choice of solvent can dramatically alter regioselectivity. For instance, using fluorinated alcohols like TFE or HFIP in pyrazole synthesis can improve regioselectivity from a nearly 1:1 mixture to 99:1.[9] Similarly, the choice of base and cation can be tuned to control the reaction outcome.[10]

  • Catalysis : Modern catalytic methods, including copper-catalyzed N-arylation and enzymatic alkylation, offer powerful tools for achieving high regioselectivity, often under mild conditions.[7][8][11]

This protocol is a representative method for the selective N1-alkylation of a pyrazole using a base and an alkyl halide, adapted from established procedures.[12]

Materials:

  • Unsymmetrical pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of the pyrazole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-alkylated regioisomers.

  • Characterize the isomers and determine the regiochemical ratio using NMR spectroscopy (e.g., NOESY experiments).

The following diagram outlines this experimental workflow.

N_Alkylation_Workflow start Start setup 1. Add NaH to anhydrous DMF at 0°C start->setup add_pyrazole 2. Add Pyrazole solution dropwise setup->add_pyrazole deprotonate 3. Stir 30 min at 0°C (Deprotonation) add_pyrazole->deprotonate add_alkyl_halide 4. Add Alkyl Halide dropwise deprotonate->add_alkyl_halide react 5. Warm to RT Stir 2-16h add_alkyl_halide->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete quench 7. Quench with aq. NH4Cl at 0°C monitor->quench Reaction Complete extract 8. Extract with Ethyl Acetate quench->extract workup 9. Wash, Dry, and Concentrate extract->workup purify 10. Purify via Column Chromatography workup->purify analyze 11. Characterize Isomers (NMR, etc.) purify->analyze end End analyze->end

Workflow for a typical pyrazole N-alkylation experiment.

C-Substitution Reactions: Electrophilic Aromatic Substitution

While N-substitution is common, functionalization of the pyrazole ring carbons is also a critical transformation. In electrophilic aromatic substitution (EAS) reactions, the outcome is primarily dictated by the electronic properties of the pyrazole ring itself.

The pyrazole ring contains three potentially reactive carbons: C3, C4, and C5. Due to the electron-donating nature of the "pyrrole-like" nitrogen (N1) and the electron-withdrawing nature of the "pyridine-like" nitrogen (N2), the C4 position is the most electron-rich and nucleophilic.[2][13] Consequently, electrophilic substitution on N-substituted pyrazoles overwhelmingly occurs at the C4 position.[14]

C_Substitution cluster_pyrazole N-Substituted Pyrazole Ring cluster_reactions Common EAS Reactions E Electrophile (E+) e.g., NO₂⁺, SO₃, RCO⁺ C4 C4 (Most Nucleophilic) E->C4 Preferential Attack C3 C3 (Less Reactive) E->C3 Disfavored C5 C5 (Less Reactive) E->C5 Disfavored C4->C3 Nitration Nitration (HNO₃/H₂SO₄) N N C3->N C5->C4 N_subs N-R¹ N_subs->C5 N->N_subs Sulfonation Sulfonation (Fuming H₂SO₄) Vilsmeier Vilsmeier-Haack (POCl₃/DMF) Halogenation Halogenation (NBS/NIS)

Regioselectivity in electrophilic substitution of pyrazoles.

Substitution at C3 or C5 is rare and typically requires specific directing groups or reaction conditions that override the inherent reactivity of the C4 position. For example, C-H activation strategies using directing groups can achieve arylation at the C5 and C3 positions.[15]

This protocol describes a standard procedure for the highly regioselective nitration of a pyrazole at the C4 position.[14]

Materials:

  • N-substituted pyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

Procedure:

  • Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below 10 °C.

  • Once the nitrating mixture has cooled, slowly add the N-substituted pyrazole portion-wise, ensuring the temperature of the reaction mixture does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature, depending on substrate reactivity) until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid product that precipitates is collected by filtration. If the product is an oil, extract it with a suitable organic solvent.

  • Wash the collected product with cold water until the washings are neutral to litmus.

  • Dry the product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

  • Confirm the structure and regiochemistry (C4 substitution) by NMR and other spectroscopic methods.

By understanding the interplay of steric, electronic, and conditional factors, researchers can more effectively design synthetic routes that yield the desired pyrazole regioisomer, streamlining the path to novel therapeutics and functional materials.

References

Safety Operating Guide

Proper Disposal of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine, a compound that requires handling as hazardous waste. Adherence to these protocols will help safeguard laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This chemical is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[1]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store in a designated and properly labeled area, segregated from incompatible materials.[4][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal program.[1][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7][8]

Step 1: Waste Identification and Classification

  • All unused or unwanted this compound, including any contaminated materials (e.g., absorbent pads from a spill cleanup), must be treated as hazardous waste.[6][7]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes and classification.

Step 2: Waste Collection and Containerization

  • Primary Container: Collect waste this compound in a sturdy, leak-proof container that is compatible with the chemical.[5][7] The original container is often a suitable choice if it is in good condition.[4]

  • Labeling: As soon as waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.[6][9] The label must clearly identify the contents as "Hazardous Waste" and list "this compound" and any other components.[5]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][5][6][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][9]

  • The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[4]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4][5]

Step 4: Arranging for Disposal

  • Once the waste container is full, or in accordance with your institution's policies (e.g., within 6-12 months of the accumulation start date), arrange for a waste pickup through your EHS office.[7][9]

  • Do not exceed the maximum allowable volume of hazardous waste in your SAA (typically 55 gallons).[6][9]

Step 5: Disposal of Empty Containers

  • A container that held this compound is also considered hazardous waste until properly decontaminated.

  • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • After thorough rinsing, deface or remove the original label and dispose of the container as regular trash, as per institutional guidelines.[6]

III. Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 118430-73-2[1]
Hazard Classification Skin Corrosion/Irritation: Category 2, Serious Eye Damage/Eye Irritation: Category 2, Specific target organ toxicity (single exposure): Category 3[1]
Signal Word Warning[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
SAA Volume Limit Do not exceed 55 gallons of hazardous waste or 1 quart of acute hazardous waste.[6][9]
Storage Time Limit Opened containers should be disposed of within 6 months. Unopened containers within one year.[6]

IV. Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Consult SDS B Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves A->B C Identify as Hazardous Waste B->C D Use a compatible, sealed container C->D E Attach Hazardous Waste Label D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G H Contact EHS for Waste Pickup G->H Yes I Dispose through approved hazardous waste facility H->I J Decontaminate empty container (collect rinsate as hazardous waste) I->J

References

Essential Safety and Operational Guide for 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (CAS No: 118430-73-2).

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against serious eye irritation or damage from splashes.
Hand Protection Wear protective gloves. For robust protection, consider double gloving with a nitrile rubber inner glove (minimum 0.1 mm thickness) and a butyl rubber or neoprene outer glove (minimum 0.3 mm thickness).Provides protection against skin contact and potential irritation. Always change gloves immediately if contaminated.
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact with the chemical.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator should be used.Prevents inhalation of dust, fumes, or vapors, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation :

    • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling :

    • Wear the prescribed PPE before entering the handling area.

    • Conduct all weighing and transferring of the chemical within a certified chemical fume hood.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

    • Avoid contact with skin and eyes.[2][3] Wash hands and any exposed skin thoroughly after handling.[2][3]

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use and store it in a well-ventilated place.[2][3][4]

  • In Case of Exposure :

    • If on skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3] Take off contaminated clothing and wash it before reuse.[4][5]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4][6]

    • If inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3][4]

    • If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.

  • Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal : Dispose of the contents and container to an approved waste disposal plant.[2][3][6]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials & Reagents prep_workspace->prep_materials handling_weigh Weigh Chemical prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate emergency_spill Spill handling_reaction->emergency_spill emergency_exposure Personal Exposure handling_reaction->emergency_exposure cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste end_safe End (Safe Completion) cleanup_waste->end_safe end_emergency End (Emergency Protocol) emergency_spill->end_emergency emergency_exposure->end_emergency start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

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